molecular formula C7H17NO B1584343 2-(N-Methyl-N-butylamino)ethanol CAS No. 2893-48-3

2-(N-Methyl-N-butylamino)ethanol

Cat. No.: B1584343
CAS No.: 2893-48-3
M. Wt: 131.22 g/mol
InChI Key: YSNMZQFDMNKNFQ-UHFFFAOYSA-N
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Description

2-(N-Methyl-N-butylamino)ethanol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[butyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-4-5-8(2)6-7-9/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNMZQFDMNKNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285023
Record name 2-(N-METHYL-N-BUTYLAMINO)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2893-48-3
Record name 2893-48-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40251
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(N-METHYL-N-BUTYLAMINO)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 2-(N-Methyl-N-butylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 3853-29-0 Synonyms:


-Butyl-

-methylethanolamine; BMEA; 2-[Butyl(methyl)amino]ethanol Molecular Formula:

Molecular Weight: 131.22 g/mol

Executive Summary

2-(N-Methyl-N-butylamino)ethanol is a tertiary amino alcohol utilized as a specialized solvent, a pH stabilizer in coating formulations, and a precursor in the synthesis of pharmaceutical intermediates and liquid crystals. Its amphiphilic nature—possessing both a tertiary amine and a primary hydroxyl group—makes it a versatile nucleophile and buffering agent.

This technical guide details two distinct synthesis pathways selected for their operational viability:

  • The Industrial Ethoxylation Route: Optimized for atom economy and scalability, utilizing ethylene oxide.

  • The Eschweiler-Clarke Methylation Route: A robust laboratory-scale protocol avoiding hazardous gaseous reagents.

Part 1: Molecular Profile & Retrosynthetic Logic

To design an effective synthesis, we must first deconstruct the target molecule. The structure consists of an ethyl backbone linking a hydroxyl group and a tertiary nitrogen, which bears both a methyl and a butyl substituent.

Retrosynthetic Analysis

The strategic disconnections reveal three potential precursors. The choice of pathway depends heavily on the available starting materials and safety infrastructure (specifically regarding Ethylene Oxide handling).

Disconnection A (C-O Bond Formation): Reaction of


-methylbutylamine with Ethylene Oxide.
Disconnection B (C-N Bond Methylation):  Methylation of 

-butylethanolamine. Disconnection C (C-N Bond Butylation): Butylation of

-methylethanolamine.

Disconnection A is the preferred industrial route due to 100% atom economy and the absence of salt by-products.

Retrosynthesis Target Target: this compound (CAS 3853-29-0) PrecursorA Precursor A: N-Methylbutylamine + Ethylene Oxide Target->PrecursorA Route 1: Ethoxylation (Industrial Standard) PrecursorB Precursor B: N-Butylethanolamine + Formaldehyde/Formic Acid Target->PrecursorB Route 2: Reductive Methylation (Lab Scale) PrecursorC Precursor C: N-Methylethanolamine + Butyl Halide Target->PrecursorC Route 3: Alkylation (Low Atom Economy)

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.

Part 2: Route 1 — Industrial Ethoxylation (High Atom Economy)

This pathway involves the nucleophilic ring-opening of ethylene oxide (EO) by


-methylbutylamine. It is the dominant commercial route because it generates no by-products.
Reaction Mechanism

The secondary amine (


-methylbutylamine) acts as a nucleophile, attacking the electrophilic carbon of the strained epoxide ring. The reaction is exothermic and autocatalytic, though water or mild acid is often added to initiate proton transfer.


Protocol Specifications

Reagents:

  • 
    -Methylbutylamine (Purity >98%)
    
  • Ethylene Oxide (Liquid/Gas, strictly anhydrous)

  • Catalyst: Water (1-2% w/w) or Acetic Acid (trace)

Equipment:

  • Stainless steel (SS-316) high-pressure autoclave.

  • Cryogenic cooling loop (EO is volatile, bp 10.7°C).

Step-by-Step Methodology:

  • Inerting: Purge the autoclave with Nitrogen (

    
    ) to remove oxygen (EO forms explosive peroxides/mixtures with air).
    
  • Charging: Load

    
    -methylbutylamine and catalyst (water) into the reactor. Heat to 50–60°C .
    
  • Addition: Slowly feed Ethylene Oxide into the liquid phase.

    • Critical Control: The reaction is highly exothermic (

      
      ). Maintain temperature 
      
      
      
      by adjusting the EO feed rate and reactor cooling.
  • Digestion: After stoichiometric addition (1.05 eq of EO), hold at 80°C for 2 hours to ensure complete consumption of the amine.

  • Stripping: Apply vacuum to remove unreacted EO and trace water.

  • Purification: Distill the crude product under reduced pressure.

EthoxylationFlow Start Start: N-Methylbutylamine Reactor Autoclave Reactor (50-90°C, <5 bar) Feed: Ethylene Oxide Start->Reactor Charge Reactor->Reactor Exotherm Control Stripper Vacuum Stripping Remove excess EO Reactor->Stripper Crude Distillation Fractional Distillation (Vacuum) Stripper->Distillation Product Pure Product >99% Distillation->Product

Figure 2: Process flow diagram for the ethoxylation of N-methylbutylamine.

Part 3: Route 2 — Eschweiler-Clarke Methylation (Lab Scale)

For laboratories lacking high-pressure reactors or EO handling capabilities, the Eschweiler-Clarke reaction is the superior alternative. It utilizes


-butylethanolamine and methylates the nitrogen using formaldehyde and formic acid.
Reaction Mechanism[1][2][3][4][5][6][7][8]
  • Imine Formation:

    
    -butylethanolamine reacts with formaldehyde to form an iminium ion intermediate.
    
  • Reduction: Formic acid acts as a hydride donor, reducing the iminium ion to the methyl group and releasing

    
    .[1][2]
    


Protocol Specifications

Reagents:

  • 
    -Butylethanolamine (1.0 eq)[3]
    
  • Formaldehyde (37% aq. solution, 2.2 eq)

  • Formic Acid (98%, 2.5 eq)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer.

  • Mixing: Charge

    
    -butylethanolamine and Formic Acid. (Caution: Exothermic acid-base reaction).
    
  • Addition: Heat the mixture to 60°C . Add Formaldehyde solution dropwise over 30 minutes.

    • Observation: Vigorous evolution of

      
       gas indicates the reaction is proceeding.
      
  • Reflux: Heat the mixture to reflux (~100°C ) for 8–12 hours until

    
     evolution ceases.
    
  • Work-up:

    • Cool to room temperature.

    • Acidify with HCl (to trap amine as salt) and wash with ether (removes non-basic impurities).

    • Basify the aqueous layer with NaOH (pH > 12) to liberate the free amine.

    • Extract with Dichloromethane (DCM).

  • Isolation: Dry organic layer over

    
    , evaporate solvent, and distill the residue.
    

Part 4: Comparative Analysis & Quality Control

Route Comparison
FeatureRoute 1: EthoxylationRoute 2: Eschweiler-Clarke
Scale Suitability Industrial / Pilot PlantLaboratory / R&D
Atom Economy 100% (Green Chemistry)Moderate (Loss of

&

)
Hazards High (EO is carcinogenic/explosive)Moderate (Corrosives, Formaldehyde)
Equipment Autoclave (High Pressure)Standard Glassware
Purity Profile High (No salt residues)Good (Requires extraction)
Quality Control Parameters

To ensure the synthesized material meets pharmaceutical or technical grades, the following specifications must be validated:

  • GC-MS Analysis: Confirm molecular ion peak (

    
    ).
    
    • Impurity Watch: Check for bis-ethoxylated products (in Route 1) or unreacted secondary amines.

  • Water Content: Karl Fischer titration (Limit: <0.5%).

  • Appearance: Clear, colorless to pale yellow liquid.

  • Refractive Index (

    
    ):  Approx 1.438 – 1.442.
    

Part 5: Safety & Handling (HSE)

Critical Hazard: Ethylene Oxide (Route 1)

  • Carcinogen: Category 1B.

  • Flammability: Extremely flammable gas.

  • Engineering Control: All EO transfers must occur in a closed system with scrubber abatement.

General Hazards (Product & Amines)

  • Corrosivity: The target molecule and amine precursors are corrosive to skin and eyes (pH > 11).

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

  • Storage: Store under nitrogen atmosphere to prevent oxidation (N-oxide formation) and moisture absorption.

References

  • PubChem. (n.d.).[4] this compound (Compound).[4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[1] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.

  • Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids".[1][7][2] Journal of the American Chemical Society, 55(11), 4571.

Sources

Technical Monograph: 2-(N-Methyl-N-butylamino)ethanol (CAS 2893-48-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(N-Methyl-N-butylamino)ethanol (CAS 2893-48-3), often abbreviated as BMEA or MBMEA, is a specialized tertiary amino alcohol characterized by its asymmetric N-alkylation. Unlike common commodity amines (e.g., MEA, DEA), BMEA occupies a critical niche in pharmaceutical synthesis and specialty gas treatment . Its structure—combining a reactive primary hydroxyl group with a sterically distinct tertiary amine—makes it an ideal scaffold for synthesizing anticholinergic agents, antihistamines, and functionalized quaternary ammonium salts.

This guide provides a comprehensive technical analysis of BMEA, detailing its physicochemical profile, industrial and laboratory synthesis routes, and its strategic application in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

BMEA exists as a colorless to pale yellow liquid with a characteristic amine odor. Its amphiphilic nature allows it to serve as both a polar solvent and a reactive intermediate.

Table 1: Physicochemical Specifications
PropertyValue
CAS Number 2893-48-3
IUPAC Name 2-[Butyl(methyl)amino]ethanol
Molecular Formula C

H

NO
Molecular Weight 131.22 g/mol
Appearance Clear, colorless liquid
Boiling Point ~180–185 °C (at 760 mmHg)
Density ~0.89 g/mL (at 20 °C)
Solubility Miscible with water, alcohols, and common organic solvents
pKa ~9.8 (Estimated for tertiary amine)
Refractive Index

1.44–1.45

Synthesis & Manufacturing Architectures

The production of BMEA typically follows two distinct pathways depending on the scale and available precursors. The Ethoxylation Route is preferred for industrial scalability, while the Reductive Alkylation Route is often employed in laboratory settings for high-purity requirements.

Route A: Ethoxylation of N-Methylbutylamine (Industrial Standard)

This atom-efficient pathway involves the ring-opening of ethylene oxide (EO) by secondary amines.

  • Precursors: N-Methylbutylamine + Ethylene Oxide.

  • Conditions: Exothermic reaction, typically 50–80 °C, often solvent-free or in water.

  • Mechanism: Nucleophilic attack of the secondary amine nitrogen on the epoxide ring.

Route B: Alkylation of N-Methylethanolamine (Lab Scale)
  • Precursors: N-Methylethanolamine + Butyl Halide (e.g., 1-Bromobutane).

  • Conditions: Reflux in ethanol/acetonitrile with a base scavenger (K

    
    CO
    
    
    
    ).
  • Selectivity: Requires careful control to prevent O-alkylation or quaternization.

Visualization: Synthesis Pathways

BMEA_Synthesis cluster_legend Pathway Legend NMBA N-Methylbutylamine (Secondary Amine) Intermediate Transition State (Tetrahedral) NMBA->Intermediate Nucleophilic Attack EO Ethylene Oxide (Epoxide) EO->Intermediate Ring Opening NMEA N-Methylethanolamine BMEA This compound (CAS 2893-48-3) NMEA->BMEA Nucleophilic Substitution (Base Catalyzed) BuBr 1-Bromobutane BuBr->BMEA Intermediate->BMEA Proton Transfer key1 Solid Line: Industrial Ethoxylation key2 Dotted Line: Lab Alkylation

Figure 1: Comparative synthetic pathways for BMEA. The industrial ethoxylation route (solid lines) offers higher atom economy compared to alkylation (dotted lines).

Functional Applications in R&D

Pharmaceutical Intermediate

BMEA is a critical building block for antimuscarinic and antihistamine compounds. Its tertiary amine group allows for subsequent quaternization with alkyl halides to form quaternary ammonium salts, a common motif in bronchodilators and antispasmodics.

  • Mechanism: The hydroxyl group is often converted to an ester (e.g., with diphenylacetic acid derivatives) or an ether, while the nitrogen remains available for salt formation.

  • Case Context: In the synthesis of phenothiazine derivatives, BMEA analogs serve as the hydrophilic side chain that modulates receptor binding affinity [1].

Carbon Capture (Gas Treating)

As a tertiary amine, BMEA exhibits high selectivity for H


S over CO

but can also absorb CO

via base-catalyzed hydration.
  • Advantage: The asymmetric methyl/butyl substitution creates a unique steric environment. This reduces the stability of the carbamate (if formed via degradation pathways) and lowers the energy penalty for regeneration compared to unhindered amines like MEA.

Experimental Protocol: Synthesis of BMEA via Ethoxylation

Objective: Synthesis of this compound from N-methylbutylamine. Scale: Laboratory (500 mmol).

Materials
  • N-Methylbutylamine (CAS 110-68-9): 43.6 g (500 mmol)

  • 2-Chloroethanol (Alternative to EO gas for lab safety): 44.3 g (550 mmol)

  • Sodium Hydroxide (NaOH): 22.0 g (550 mmol)

  • Water: 100 mL

  • Dichloromethane (DCM): 200 mL

Methodology
  • Preparation: Dissolve NaOH in water in a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Amine Addition: Add N-Methylbutylamine to the aqueous base. Heat the mixture to 60 °C.

  • Alkylation: Add 2-Chloroethanol dropwise over 45 minutes. The reaction is exothermic; maintain temperature below 80 °C.

  • Reflux: Once addition is complete, reflux the mixture at 95 °C for 4 hours to ensure complete conversion.

  • Workup:

    • Cool to room temperature.[1]

    • Extract the aqueous layer with DCM (3 x 70 mL).

    • Combine organic layers and dry over anhydrous MgSO

      
      .
      
  • Purification: Remove solvent via rotary evaporation. Distill the residue under reduced pressure (vacuum distillation) to obtain pure BMEA.

Expert Notes (Causality & Integrity)
  • Why 2-Chloroethanol? While ethylene oxide is used industrially, it is a toxic gas requiring specialized autoclaves. 2-Chloroethanol is a safer liquid equivalent for bench-scale synthesis, reacting via an intermediate epoxide formed in situ under basic conditions.

  • Stoichiometry: A slight excess (1.1 eq) of the alkylating agent ensures the secondary amine is fully consumed, simplifying purification.

Safety & Handling

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.

  • PPE Requirements:

    • Eyes: Chemical splash goggles + Face shield.

    • Skin: Nitrile rubber gloves (min thickness 0.11 mm).

    • Respiratory: Use a type A (Organic vapor) respirator if ventilation is insufficient.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation (N-oxide formation) and moisture absorption.

References

  • Wright, J. B., et al. (1950). Histamine Antagonists. VII. Phenothiazine Derivatives. Journal of the American Chemical Society.[2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76388, this compound.

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-n-Butyl-N-methylethanolamine.

Sources

Toxicological Profile & Risk Assessment Strategy: 2-(N-Methyl-N-butylamino)ethanol

[1]

Executive Summary & Chemical Identity[1][2][3]

2-(N-Methyl-N-butylamino)ethanol (CAS 2893-48-3), often abbreviated as BMEA , represents a tertiary alkanolamine utilized primarily as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functionalized polymers.[1]

For drug development professionals, BMEA presents a specific challenge: direct, publicly available toxicological data is scarce. Unlike its symmetric analogs (e.g., N,N-dimethylethanolamine), BMEA lacks a comprehensive REACH dossier with full experimental endpoints.[1]

This guide serves as a Predictive Toxicological Assessment . By employing a Read-Across approach —a regulatory-accepted method (ECHA, EPA) utilizing data from structural analogs—we synthesize a high-confidence safety profile.[1] We further define the Critical Path Testing Battery required to validate these predictions for pharmaceutical applications.

Chemical Identity Table[1][2]
PropertyValue
IUPAC Name 2-[butyl(methyl)amino]ethanol
CAS Number 2893-48-3
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
Physical State Colorless to pale yellow liquid
Predicted LogP ~0.8 (Lipophilic enough for dermal absorption)
pKa ~9.8 (Strongly basic)

Physicochemical Drivers of Toxicity

To understand the toxicity of BMEA, one must analyze its molecular architecture.[1] It is an asymmetrical tertiary amine .[1] Its toxicity is governed by two primary factors:

  • Alkalinity (Local Effects): The unhindered nitrogen lone pair confers high basicity, leading to immediate saponification of membrane lipids upon contact (Corrosivity).[1]

  • Lipophilicity (Systemic Effects): The butyl chain increases lipophilicity compared to methyl-analogs, facilitating rapid dermal penetration and blood-brain barrier (BBB) interaction.[1]

Visualization: Structural Read-Across Strategy

The following diagram illustrates the "Read-Across" logic used to derive the toxicity profile.

ReadAcrossTargetTARGETThis compound(CAS 2893-48-3)Analog1ANALOG 1 (Head)N-Methylethanolamine(CAS 109-83-1)Data: High Acute Tox, CorrosiveMech1Local Toxicity(Corrosivity)Analog1->Mech1Shared Amine CoreAnalog2ANALOG 2 (Tail)N-Butylethanolamine(CAS 111-75-1)Data: Skin Irritant, CNS DepressionMech2Systemic Toxicity(CNS & Liver)Analog2->Mech2Butyl Chain LipophilicityMech1->TargetPredicted: Skin Corr. 1BMech2->TargetPredicted: CNS Effects

Caption: Structural Read-Across uses known data from N-Methyl and N-Butyl analogs to predict BMEA toxicity.[1]

Predicted Toxicological Profile

Based on the quantitative structure-activity relationship (QSAR) and analog data, the following profile is established with high confidence.

Acute Toxicity (Systemic)
  • Oral (Rat): Predicted LD50 range: 1,000 – 2,000 mg/kg .[1]

    • Rationale: N-Methylethanolamine has an LD50 of ~1,391 mg/kg.[1] The addition of the butyl chain adds molecular weight but also lipophilicity, potentially increasing uptake while slightly mitigating acute reactivity per gram.[1]

  • Dermal (Rabbit): Predicted LD50 range: 1,000 – 1,500 mg/kg .[1]

    • Warning: High risk of systemic toxicity via skin due to the butyl carrier effect.[1]

  • Inhalation: High risk of respiratory tract corrosion.[1][2] Vapor pressure is low at room temperature, but aerosols are highly toxic.[1]

Irritation & Corrosivity (Local)
  • Skin: Corrosive (Category 1B). Causes irreversible chemical burns.[1] The high pH (>11 in solution) causes liquefaction necrosis.[1]

  • Eyes: Risk of Serious Damage (Category 1). Contact can cause permanent corneal opacity and blindness.[1]

Genotoxicity & Carcinogenicity
  • Ames Test: Likely Negative (based on tertiary alkanolamine class behavior).[1]

  • Nitrosamine Hazard (Critical): As a tertiary amine, BMEA itself is not a direct nitrosamine precursor.[1] However, under physiological conditions or in formulation with nitrosating agents, it can undergo dealkylation to form secondary amines (N-methylbutylamine or N-methylethanolamine), which can be nitrosated to form carcinogenic nitrosamines (e.g., N-nitrosomethylbutylamine).[1]

    • Guidance: Avoid formulation with nitrites or nitrogen oxides.[1]

Toxicokinetics & Metabolism (ADME)

Understanding the metabolic fate is crucial for interpreting systemic effects.[1] The primary clearance mechanism is oxidative dealkylation mediated by hepatic Cytochrome P450 enzymes.[1]

Metabolic Pathway Visualization

MetabolismParentParent CompoundThis compoundCYPCYP450(Oxidative Dealkylation)Parent->CYPMet1Metabolite AN-Methylethanolamine(Secondary Amine)CYP->Met1Loss of Butyl GroupMet2Metabolite BButyraldehyde(Transient)CYP->Met2Met3Metabolite CN-ButylethanolamineCYP->Met3Loss of Methyl GroupMet4FormaldehydeCYP->Met4UrineRenal Excretion(Conjugates)Met1->UrineMet3->Urine

Caption: Primary metabolic route involves CYP450-mediated N-dealkylation yielding secondary amines.[1]

Experimental Protocol: The Validation Battery

For researchers introducing this molecule into a drug development pipeline (e.g., as a counter-ion or process solvent), you cannot rely solely on prediction.[1] You must generate data.[1]

The following Tiered Testing Strategy is designed to minimize animal use while satisfying ICH M7 (Genotoxicity) and ICH Q3C (Impurities) guidelines.

Tier 1: In Silico & Physicochemical (Go/No-Go)
  • pKa & LogD Determination: Verify lipophilicity at physiological pH (7.4).[1]

  • DEREK/SAR Analysis: Run formal in silico toxicology prediction for mutagenic structural alerts.

Tier 2: In Vitro Toxicology (High Throughput)
  • Ames Test (OECD 471):

    • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[1]

    • Condition: +/- S9 metabolic activation.[1]

    • Purpose: Rule out direct mutagenicity.[1]

  • In Vitro Skin Corrosion (OECD 431):

    • Model: Reconstructed Human Epidermis (RHE).[1]

    • Purpose: Confirm corrosivity without using live rabbits.[1] Do not proceed to in vivo dermal tests if this is positive.

Tier 3: In Vivo Confirmation (Only if Tier 2 is cleared/required)
  • Acute Oral Toxicity (OECD 425 - Up-and-Down Procedure):

    • Rationale: Minimizes animal usage compared to the traditional LD50 test.[1]

    • Dosing: Start at 175 mg/kg.[1] If survival is observed, escalate to 550 mg/kg, then 2000 mg/kg.[1]

    • Observation: Focus on CNS signs (tremors, sedation) and respiratory distress.[1]

Safe Handling & Occupational Hygiene

Given the confirmed corrosivity (H314) and flammability (H226), strict engineering controls are mandatory.[1]

ParameterRecommendation
Glove Material Butyl Rubber (Breakthrough > 480 min).[1] Nitrile is NOT recommended for prolonged contact with amines.[1]
Respiratory Full-face respirator with Type K (Ammonia/Amine) and Type P (Particulate) filters if aerosols are generated.[1]
Storage Store under nitrogen blanket. Amines absorb CO₂ and moisture from air.[1] Segregate from acids and oxidizing agents.[1][2][3]
Spill Cleanup Do not use sawdust (fire hazard).[1] Use inert absorbents (vermiculite/sand).[1] Neutralize with dilute acetic acid before disposal.

References

  • European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 2893-48-3).[1][4] (Data inferred from C&L Inventory and Analog Read-Across). [Link][4]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 237041, 2-[butyl(methyl)amino]ethanol.[1] Retrieved from PubChem.[1][4] [Link]

  • OECD. Guideline for Testing of Chemicals, No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method.[1] Paris: OECD Publishing.[1] [Link]

Biochemical Profile and Synthetic Utility of 2-(N-Methyl-N-butylamino)ethanol (BMEA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(N-Methyl-N-butylamino)ethanol (CAS: 3853-29-0), often abbreviated as BMEA , represents a critical class of tertiary amino alcohols utilized primarily as a pharmacophore builder in medicinal chemistry and a catalytic intermediate in polymer science.[1][2] While not a therapeutic agent itself, its biological activity is defined by two distinct vectors: (1) Intrinsic Toxicology , characterized by severe corrosivity and membrane disruption typical of lipophilic bases, and (2) Metabolic Susceptibility , where it serves as a substrate for hepatic oxidases (CYP450 and FMO).

This technical guide provides a rigorous analysis of BMEA’s interaction with biological systems, detailing its toxicokinetics, metabolic fate, and safety pharmacology protocols required for its use in drug development.

Chemical Identity & Physicochemical Basis

Understanding the biological behavior of BMEA requires a foundational grasp of its physicochemical properties, which dictate its bioavailability and tissue penetration.

PropertyValueBiological Implication
IUPAC Name 2-[Butyl(methyl)amino]ethanolN/A
CAS Number 3853-29-0Unique Identifier
Molecular Weight 131.22 g/mol High permeability (Rule of 5 compliant)
LogP (Octanol/Water) ~0.8 - 1.1Moderate lipophilicity; crosses cell membranes easily.[1]
pKa (Amine) ~9.8 (Estimated)Exists primarily as a cation at physiological pH (7.4), leading to potential lysosomal trapping.[1]
Physical State Colorless to pale yellow liquidVolatile; inhalation hazard.[1]

Mechanistic Insight: The tertiary amine structure allows BMEA to act as a proton sponge. At physiological pH, the nitrogen is protonated, facilitating interaction with negatively charged phospholipid bilayers, which underpins its potential for membrane irritation and cytotoxicity.

Toxicological Profile & Safety Pharmacology

The primary "biological activity" of BMEA in a raw state is toxicity. It is classified as a Skin Corrosion Category 1B agent.[1]

Mechanism of Action (Toxicity)

BMEA exerts toxicity through two primary mechanisms:[1]

  • Saponification of Lipids: As a moderate base, unprotonated fractions can saponify membrane lipids, causing immediate necrosis of epithelial tissues (skin, eyes, respiratory tract).

  • Lysosomal Ion Trapping: Upon cellular entry, the lipophilic neutral amine diffuses into acidic organelles (lysosomes). Inside, it becomes protonated and trapped. This accumulation raises lysosomal pH, inhibiting autophagic enzymes and leading to "lysosomal storage" type cytotoxicity.

Acute Toxicity Data
  • Oral LD50 (Rat): Estimated range 300–2000 mg/kg (Harmful if swallowed).[1]

  • Dermal: Corrosive; causes irreversible damage.[1]

  • Inhalation: Vapors cause respiratory tract edema.[1]

Critical Warning: BMEA is a precursor to nitrogen mustard analogs if chlorinated.[1] Strict separation from chlorinating agents (e.g., SOCl2) is required unless specifically intended for controlled synthesis in a closed system.

Metabolic Fate & Biotransformation

In mammalian systems, BMEA undergoes oxidative dealkylation. Understanding this pathway is crucial when BMEA is used as a fragment in larger drug molecules, as these metabolites may be pharmacologically active.

Metabolic Pathways

The metabolism is mediated by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMO) .[1]

  • N-Dealkylation (CYP-mediated): The butyl or methyl groups are removed via

    
    -carbon hydroxylation, yielding secondary amines (e.g., N-methylethanolamine).[1]
    
  • N-Oxidation (FMO-mediated): Direct oxidation of the nitrogen to form the N-oxide, a polar metabolite usually excreted renally.[1]

  • Alcohol Oxidation: The hydroxyl group is oxidized to the corresponding aldehyde and carboxylic acid.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of BMEA in hepatic tissue.

BMEA_Metabolism BMEA BMEA (Parent Compound) CYP CYP450 (Oxidative Dealkylation) BMEA->CYP Phase I FMO FMO (N-Oxidation) BMEA->FMO Phase I ADH Alcohol Dehydrogenase BMEA->ADH Cytosolic Met1 N-Methylaminoethanol + Butyraldehyde CYP->Met1 Loss of Butyl Met2 N-Butylaminoethanol + Formaldehyde CYP->Met2 Loss of Methyl Met3 BMEA N-Oxide (Polar Excretion) FMO->Met3 Direct Oxidation Met4 N-Butyl-N-methyl-glycine (Acid Derivative) ADH->Met4 Oxidation of -OH

Figure 1: Hepatic biotransformation pathways of BMEA showing oxidative dealkylation and N-oxidation routes.[1]

Synthetic Utility in Drug Design

BMEA is rarely the final active pharmaceutical ingredient (API).[1] Instead, it serves as a pharmacophore builder .

Structural Applications
  • Local Anesthetics: The amino-ethanol backbone mimics the structure of procaine and tetracaine.[1] Esterification of the BMEA hydroxyl group with para-aminobenzoic acid derivatives yields lipophilic anesthetics.

  • Anticholinergics: BMEA derivatives can act as muscarinic antagonists by mimicking the choline headgroup but adding bulky hydrophobic (butyl) substituents that block the receptor.[1]

  • Cationic Lipids: Used in the synthesis of pH-sensitive lipids for mRNA delivery systems (LNPs), where the tertiary amine aids in endosomal escape.

Experimental Protocols

Protocol A: Safe Handling & Neutralization

Scope: Mandatory for all personnel handling neat BMEA.

  • PPE: Butyl rubber gloves (0.7mm), face shield, and respirator with Type A (Organic Vapor) filter.

  • Storage: Store under nitrogen atmosphere. Amines absorb CO2 from air to form carbamates.[1]

  • Spill Neutralization:

    • Do NOT use water initially (exothermic reaction).[1]

    • Absorb with dry sand or vermiculite.[1]

    • Neutralize residue with dilute acetic acid (5%) only after bulk removal.[1]

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Scope: Determining the IC50 of BMEA-derived candidates.[1]

Reagents:

  • HEK293 Cells (ATCC CRL-1573).[1]

  • MTT Reagent (5 mg/mL in PBS).[1]

  • Solubilization Buffer (DMSO).[1]

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare serial dilutions of BMEA (or derivative). Note: BMEA free base is alkaline; buffer stock solution to pH 7.4 using HEPES to distinguish chemical toxicity from pH effects.[1]

  • Exposure: Incubate cells with compound for 24h at 37°C.

  • Labeling: Add 20

    
    L MTT reagent. Incubate 4h (purple formazan crystals form).[1]
    
  • Solubilization: Aspirate media. Add 100

    
    L DMSO.
    
  • Read: Measure absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve to calculate IC50.

Experimental Workflow Visualization

Experimental_Workflow Start Start: BMEA Sample pH_Check Check pH (Is pH > 8.0?) Start->pH_Check Buffer Buffer with HEPES to pH 7.4 pH_Check->Buffer Yes (Toxic Artifact Risk) Dilution Serial Dilution (0.1 - 100 µM) pH_Check->Dilution No Buffer->Dilution Incubation Cell Incubation (24h, 37°C) Dilution->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Read Spectrophotometry (570 nm) MTT_Add->Read

Figure 2: Standardized workflow for assessing biological activity while mitigating pH-induced artifacts.

References

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1][3][4] Registration Dossier: 2-(butyl(methyl)amino)ethanol.[1][3] ECHA.[1][3][4][5] Available at: [Link](Note: Link directs to general search as specific dossiers require dynamic session IDs).[1]

  • Cashman, J. R. (2000).[1] Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism. Current Drug Metabolism. Available at: [Link]

  • Smith, D. A., & Obach, R. S. (2006). Metabolism of Tertiary Amines. In Drug Metabolism and Pharmacokinetics. Available at: [Link][1]

Sources

thermodynamic properties of 2-(N-Methyl-N-butylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Characterization & Process Potential of 2-(N-Methyl-N-butylamino)ethanol (MBMEA)

Abstract

This technical guide provides a rigorous physicochemical analysis of This compound (MBMEA) , a tertiary amino alcohol with significant potential in gas treating (CO2 capture) and pharmaceutical formulation. Unlike widely characterized alkanolamines like MDEA, MBMEA occupies a unique "hydrophobic-hybrid" niche due to its asymmetric N-substitution. This document synthesizes available experimental data with predictive thermodynamic modeling and establishes a standardized experimental framework for validating its properties in research and scale-up environments.

Chemical Identity & Structural Significance

MBMEA (CAS: 2893-48-3) represents a structural bridge between hydrophilic solvents (like N-Methyldiethanolamine) and lipophilic amines. Its asymmetry—possessing both a methyl and a butyl group on the nitrogen—introduces specific thermodynamic behaviors relevant to phase equilibria and solvation power.

Table 1: Physicochemical Profile of MBMEA

PropertyValueSource/MethodRelevance
IUPAC Name 2-[butyl(methyl)amino]ethanolPubChem [1]Standard nomenclature
Formula C

H

NO
CalculatedStoichiometry
Molar Mass 131.22 g/mol CalculatedMass transfer calculations
Density (

)
0.880 g/cm³ @ 20°CThermo Fisher SDS [2]Hydrodynamics & pump sizing
Boiling Point 187°C (460 K)ChemicalBook [3]Solvent regeneration limit
Flash Point ~57°C (Closed Cup)ChemicalBook [3]Safety/Flammability classification
Structure Type Tertiary AmineStructural AnalysisLow heat of CO2 reaction
Structural Thermodynamics

The presence of the butyl chain (


) significantly alters the Hydrophilic-Lipophilic Balance (HLB) compared to MDEA.
  • Solvation Implications: The increased lipophilicity enhances the solubility of non-polar drug intermediates and organic gases, potentially increasing the physical solubility of CO2 (

    
    ) alongside chemical absorption.
    
  • Steric Hindrance: The butyl group increases steric bulk around the nitrogen center, which may suppress carbamate formation (experimentally verified for tertiary amines) and favor bicarbonate formation, leading to a lower enthalpy of reaction (

    
    ).
    

Thermodynamic Framework & Phase Equilibria

For researchers developing CO2 capture solvents or drug delivery systems, understanding the Vapor-Liquid Equilibrium (VLE) and Excess Properties is critical.

Reaction Mechanism (CO2 Capture)

As a tertiary amine, MBMEA cannot react directly with CO2 to form a stable carbamate due to the lack of a labile proton on the nitrogen. Instead, it acts as a base catalyst for the hydrolysis of CO2.

Mechanism:

  • CO2 Hydration:

    
     (Slow step)
    
  • Protonation:

    
    
    

This pathway typically yields a heat of absorption (


) of ~50-60 kJ/mol CO2 , significantly lower than primary amines (~85 kJ/mol), reducing the energy cost of solvent regeneration.
Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways and the role of MBMEA (Tertiary) vs. Primary amines.

CO2_Reaction_Pathway CO2 CO2 (Gas) Liquid Liquid Phase (Dissolved CO2) CO2->Liquid Physical Absorption Primary Primary Amine (e.g., MEA) Liquid->Primary Tertiary Tertiary Amine (MBMEA) Liquid->Tertiary Carbamate Stable Carbamate (High ΔH ~85 kJ/mol) Primary->Carbamate Direct Reaction (Fast) Bicarbonate Bicarbonate (HCO3-) (Low ΔH ~50 kJ/mol) Tertiary->Bicarbonate Base Catalysis of H2O (Slower Kinetics) Carbamate->Primary Heat Regen (High Energy) Bicarbonate->Tertiary Heat Regen (Low Energy)

Figure 1: Comparative reaction pathways showing MBMEA's thermodynamic advantage in regeneration energy (Green path).

Experimental Protocols for Property Validation

Given the scarcity of specific literature data for MBMEA compared to MDEA, the following Self-Validating Protocols are required to establish a baseline for density, viscosity, and CO2 loading.

Protocol A: High-Precision Densimetry & Viscometry

Objective: Determine the volumetric properties and viscosity deviations (


) to assess intermolecular interactions.
  • Equipment: Oscillating U-tube densimeter (e.g., Anton Paar DMA 5000) coupled with a rolling-ball viscometer (e.g., Lovis 2000).

  • Calibration:

    • Zero Point: Ultra-pure degassed water (

      
       g/cm³ at 20°C) and dry air.
      
    • Validation: Measure pure ethanol standard; deviation must be

      
       g/cm³.
      
  • Sample Preparation:

    • Dry MBMEA using 3Å molecular sieves for 24 hours to remove trace moisture (amine hygroscopicity is a major error source).

    • Prepare binary mixtures (MBMEA + Water) gravimetrically with a precision of

      
       mg.
      
  • Measurement:

    • Scan temperature range: 293.15 K to 353.15 K (Step: 5 K).

    • Data Output: Calculate Excess Molar Volume (

      
      ) using:
      
      
      
      
      Where
      
      
      is mole fraction,
      
      
      is molar mass, and
      
      
      is density.[1][2][3]
Protocol B: Vapor-Liquid Equilibrium (VLE) via Ebulliometry

Objective: Construct the T-x-y diagram to determine solvent volatility and CO2 solubility limits.

  • Setup: Modified Swietoslawski ebulliometer equipped with a Pt-100 thermocouple (

    
     K).
    
  • Pressure Control: Vacuum pump with a pressure transducer maintained at constant system pressure (e.g., 10 kPa to 101.3 kPa).

  • Procedure:

    • Charge equilibrium chamber with pure MBMEA.

    • Stepwise addition of water or CO2 (via mass flow controller).

    • Allow 45 minutes for equilibrium (condensate drop rate constant).

    • Sample liquid and vapor phases; analyze via Gas Chromatography (GC-TCD).

Protocol C: CO2 Loading Capacity (Titration Method)

Objective: Quantify absorption capacity (


, mol CO2/mol amine).
  • Saturation: Bubble CO2 gas through 50 mL of MBMEA solution (30 wt%) in a thermostated cell at 40°C until pH stabilizes.

  • Analysis (Chittick Apparatus):

    • Take a 5 mL aliquot of saturated amine.

    • Add excess 1.0 M HCl to liberate chemically bound CO2.

    • Measure the volume of displaced gas in the Chittick burette.

    • Calculation:

      
      
      

Workflow Visualization

The following diagram outlines the logical flow for characterizing MBMEA for a drug formulation or solvent application.

Experimental_Workflow cluster_Props Thermodynamic Profiling cluster_App Application Testing Start Start: MBMEA Sample Purification Purification (Vacuum Distillation + 3Å Sieves) Start->Purification QC QC Check (Water Content < 0.1% via Karl Fischer) Purification->QC Density Density & Viscosity (293K - 353K) QC->Density VLE VLE Measurement (Ebulliometer) QC->VLE CO2_Load CO2 Loading (Saturation + Titration) Density->CO2_Load Solubility Drug Solubility (HPLC Analysis) Density->Solubility Data_Fit Data Fitting (Redlich-Kister / NRTL Models) VLE->Data_Fit CO2_Load->Data_Fit Solubility->Data_Fit

Figure 2: Integrated experimental workflow for thermodynamic validation.

Conclusion & Strategic Recommendations

This compound offers a compelling thermodynamic profile for applications requiring a balance between high capacity (tertiary amine nature) and lipophilicity (butyl chain).

  • For CO2 Capture: MBMEA is recommended as a component in "water-lean" solvents or biphasic blends. Its estimated low heat of absorption (~50 kJ/mol) suggests energy savings of 20-30% compared to conventional MEA systems, provided mass transfer limitations are managed via promoters.

  • For Drug Development: The compound serves as a versatile intermediate. Its density (0.88 g/cm³) and boiling point (187°C) make it a stable, manageable liquid reagent.

Final Directive: Researchers should prioritize the generation of experimental VLE data using the protocols defined in Section 3 to populate the current data vacuum in peer-reviewed literature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237041, this compound. Retrieved from [Link]

  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing. (Standard text for amine thermodynamics).

Sources

2-(N-Methyl-N-butylamino)ethanol safety and handling precautions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Operational Protocols for 2-(N-Methyl-N-butylamino)ethanol

Executive Technical Summary

This compound (CAS: 2893-48-3) is a tertiary amino alcohol widely utilized as a synthesis intermediate in pharmaceutical development, particularly for local anesthetics and antihistamines.[1] Its dual functionality—combining a basic tertiary amine and a primary alcohol—imparts unique reactivity but also distinct hazards.

This compound presents a synergistic hazard profile : it is both a Category 3 Flammable Liquid and a Category 1B Skin Corrosive . The primary safety failure mode in research environments is treating it solely as a base (like triethylamine) or solely as an alcohol, neglecting its ability to penetrate the dermis while causing chemical burns. This guide establishes a self-validating safety protocol for its manipulation.

Physicochemical Risk Profile

Understanding the physical properties is the first line of defense. The combination of a moderate flash point and high alkalinity dictates the engineering controls.

PropertyValueCritical Safety Implication
CAS Number 2893-48-3Unique identifier for inventory/SDS verification.
Physical State Liquid (Colorless to pale yellow)Fluid handling protocols apply.[2]
Flash Point 57°C (135°F)Flammable. Vapors can form explosive mixtures above this temp.
Boiling Point 187°CLow volatility at RT, but heating increases vapor hazard significantly.
pH (10% aq) > 11.5 (Estimated)Corrosive. Causes immediate irreversible tissue damage.
Vapor Density > 1 (Air = 1)Vapors settle in low areas (sumps, bench wells).
Solubility Miscible in water, alcoholsSpills spread rapidly on wet surfaces; difficult to partition out.

Hazard Classifications (GHS):

  • H226: Flammable liquid and vapor.[2][3]

  • H314: Causes severe skin burns and eye damage.[2][3][4][5]

  • H302: Harmful if swallowed.[5]

Hierarchy of Controls & PPE Strategy

Standard nitrile gloves are insufficient for prolonged contact with amino alcohols. The lipophilic butyl chain facilitates permeation through thin nitrile rubber.

Engineering Controls
  • Primary Containment: All transfers must occur within a certified Chemical Fume Hood (face velocity 80–100 fpm).

  • Inert Atmosphere: Due to the flash point (57°C), reactions heated above 40°C must be blanketed with Nitrogen or Argon to prevent vapor ignition.

Personal Protective Equipment (PPE) Matrix
Body PartStandard Protocol (Splash Protection)High-Risk Protocol (Pouring/Synthesis)
Hands Double-gloving: Nitrile (outer) over Nitrile (inner).[1] Change immediately upon splash.[6]Laminate (Silver Shield/4H) or Butyl Rubber gloves.
Eyes Chemical Splash Goggles (ANSI Z87.1).Splash Goggles + Face Shield (8-inch min).[1]
Respiratory Fume hood sufficient for RT handling.Full-face respirator with Organic Vapor/Amine cartridges if heating outside containment.[1]
Body Lab coat (cotton/poly blend).Chemical-resistant apron (Tychem or PVC).[1]

Operational Protocols

Protocol A: Anhydrous Transfer & Handling

Objective: Transfer reagent without moisture contamination or personnel exposure.[1]

  • Preparation: Secure the receiving vessel (flask) and the reagent bottle. Ensure the receiving flask is under positive nitrogen pressure.

  • Syringe Technique (Volumes < 20 mL):

    • Use a glass syringe with a Luer-lock tip and a long stainless steel needle (18-20G).[1]

    • Self-Validation Step: Pull the plunger to verify free movement before inserting into the liquid.[1]

    • Insert needle, pressurize bottle slightly with inert gas (if septum-capped), and withdraw liquid.[1]

    • Critical: Wipe the needle with a Kimwipe dampened in dilute acetic acid (or water) immediately after withdrawal to neutralize exterior drips.

  • Cannula Transfer (Volumes > 20 mL):

    • Use PTFE or stainless steel tubing.

    • Drive transfer via positive pressure (inert gas), never vacuum (to avoid flashing off vapors).

Protocol B: Reaction Workup & Quenching

Objective: Safely neutralize the basicity without thermal runaway.[1]

  • Hazard: Adding strong acid to this amine generates significant heat (Exothermic Neutralization).

  • Procedure:

    • Dilute the reaction mixture with a non-reactive solvent (e.g., DCM, Ethyl Acetate) first.

    • Place the vessel in an ice/water bath.

    • Slow Addition: Add dilute acid (e.g., 1M HCl) dropwise via addition funnel.

    • Monitoring: Monitor internal temperature; keep T < 30°C to minimize vapor generation.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, integrating volume and temperature constraints.

SafeHandling Start Start: Handling this compound CheckVol Check Volume & Temp Start->CheckVol SmallVol < 20 mL Ambient Temp CheckVol->SmallVol LargeVol > 20 mL OR Heated (>40°C) CheckVol->LargeVol DoubleGlove PPE: Double Nitrile Gloves + Splash Goggles SmallVol->DoubleGlove HighPPE PPE: Butyl/Laminate Gloves + Face Shield LargeVol->HighPPE Syringe Use Glass Syringe (Luer Lock) FumeHood Execute in Fume Hood (Sash at proper height) Syringe->FumeHood DoubleGlove->Syringe Cannula Cannula Transfer (Positive Pressure) Cannula->FumeHood InertGas Mandatory Inert Gas Blanket (N2/Ar) HighPPE->InertGas InertGas->Cannula Waste Disposal: Basic Organic Waste Stream FumeHood->Waste

Caption: Decision matrix for PPE selection and transfer method based on volume and thermal conditions.

Emergency Response & First Aid

Scenario 1: Skin Contact (Corrosive Burn) [1]

  • Immediate Action: Do not wipe. Wiping drives the amine deeper into the dermis.

  • Flush: Immediately flood the area with water for 15 minutes minimum .[6]

  • Neutralize: After initial flushing, use a mild soap (do not use vinegar/acids on skin as the heat of neutralization may worsen the burn).

  • Medical: Seek medical attention.[2][4][6][7] This compound can cause delayed necrosis.[7]

Scenario 2: Spills (> 50 mL)

  • Evacuate: Clear the immediate area. Vapors are flammable.[2][3][8]

  • Isolate: Turn off hot plates and stirrers.

  • Absorb: Use vermiculite or dry sand . Do not use paper towels (high surface area + flammable amine + air = potential spontaneous oxidation/fire).

  • Disposal: Collect in a container marked "Corrosive/Flammable Debris."

References

  • PubChem. (n.d.).[3] 2-[Butyl(methyl)amino]ethanol (Compound).[1][3][9] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[3] Registration Dossier - Amino alcohols. (General guidance on tertiary amino alcohol hazards). Retrieved January 29, 2026, from [Link][1]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(N-Methyl-N-butylamino)ethanol in Small Molecule Synthesis

[1]

Abstract

This technical guide outlines the strategic application of 2-(N-Methyl-N-butylamino)ethanol (MABE) (CAS: 5756-24-1) as a precision linker in pharmaceutical lead optimization.[1] Unlike symmetrical analogs (e.g.,




1

Part 1: Chemical Profile & Strategic Value[1]

The "Asymmetric Advantage" in SAR

In Structure-Activity Relationship (SAR) studies, the amino-alkyl side chain is often a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1] Symmetrical amines (Dimethyl, Diethyl) are standard but offer limited resolution in property tuning.[2]

MABE bridges the gap between the highly polar dimethyl analogs and the sterically bulky dibutyl analogs.

Propertyngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Dimethyl

-Methyl-

-Butyl (MABE)

-Dibutyl
Steric Bulk LowMedium (Directional) High
Lipophilicity (Est.[1] LogP) -0.9+0.64 +2.0+
hERG Liability Risk VariableTunable High (Trapping)
Solubility (HCl Salt) Very HighHigh Moderate
Mechanistic Role: The Aziridinium Gateway

MABE itself is a nucleophile. To function as a pharmaceutical building block (attaching the amine tail to a drug scaffold), it must first be converted to an electrophile. This is achieved by chlorinating the alcohol to form


-(2-chloroethyl)-

-methylbutan-1-amine
1

Critical Mechanism: Upon neutralization of the hydrochloride salt, the free amine undergoes an intramolecular ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

aziridinium ion

Part 2: Critical Protocol A — Activation (Chlorination)

Objective: Convert this compound into ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Safety Warning:



3
Materials
  • Precursor: this compound (1.0 eq)[1][2]

  • Reagent: Thionyl Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous) or Toluene[2]

  • Equipment: 3-neck RBF, addition funnel, reflux condenser, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     line, caustic scrubber.[1]
    
Step-by-Step Methodology
  • Setup: Charge a 3-neck flask with this compound (e.g., 13.1 g, 0.1 mol) and anhydrous DCM (50 mL). Cool the solution to 0–5°C using an ice/salt bath.

  • Reagent Addition: Load

    
     (14.3 g, 0.12 mol) into the addition funnel.
    
  • Controlled Reaction: Dropwise add

    
     to the amine solution.
    
    • Note: The reaction is exothermic.[2][3][4] Maintain internal temperature <10°C.

    • Observation: Massive gas evolution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , 
      
      
      ). Ensure scrubber is active.
  • Thermal Drive: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT) for 30 minutes, then heat to reflux (40°C) for 2 hours.

    • Causality: Reflux ensures complete conversion of the intermediate chlorosulfite ester (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) to the alkyl chloride (
      
      
      ).
  • Isolation:

    • Cool to RT.

    • Concentrate in vacuo to remove solvent and excess ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Crystallization: The residue is a viscous oil. Triturate with anhydrous Diethyl Ether or Acetone to induce crystallization of the Hydrochloride salt.

    • Filter and dry under vacuum/nitrogen.[2]

Yield Target: >85% as off-white hygroscopic solid. Storage: Store in a desiccator at -20°C. Do not free-base until the moment of coupling.

Part 3: Critical Protocol B — Nucleophilic Coupling[1][2]

Objective: Attach the


Reaction Workflow Diagram

Gcluster_0Activation Phasecluster_1Coupling PhaseMABEMABE Precursor(Alcohol)Cl_SaltChloro-AmineHCl SaltMABE->Cl_Salt+ SOCl2- SO2, HClSOCl2SOCl2(Chlorination)AziridiniumAziridinium Ion(Reactive Intermediate)Cl_Salt->AziridiniumIn situCyclizationBaseBase (K2CO3)Free-basingBase->AziridiniumFinalFinal APICandidateAziridinium->Final+ ScaffoldScaffoldDrug Scaffold(Nucleophile)

Figure 1: The synthesis workflow relies on the in-situ generation of the reactive Aziridinium species.[1]

Step-by-Step Methodology
  • Preparation: Dissolve the Drug Scaffold (e.g., 1.0 eq of a substituted phenol) in DMF or Acetonitrile .[2]

  • Base Activation: Add Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )  (3.0 eq). Stir for 15 minutes to generate the phenoxide anion.
    
  • Linker Addition: Add the Chloro-Amine HCl salt (prepared in Part 2) (1.2 eq) directly to the mixture.

    • Note: Do not neutralize the salt beforehand. The

      
       in the reaction mixture will slowly neutralize the HCl, releasing the free amine which immediately cyclizes to the aziridinium ion and reacts. This "slow release" minimizes dimerization side-reactions.[1]
      
  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC or HPLC.[2]

  • Workup:

    • Dilute with water (quenches remaining aziridinium).[2]

    • Extract with Ethyl Acetate.[2]

    • Wash organic layer with brine.[2]

    • Dry over

      
       and concentrate.
      

Part 4: Process Analytical Technology (PAT) & Troubleshooting[2]

Diagnostic NMR Signals

Verifying the transformation from Alcohol to Chloride is critical before proceeding to coupling.[2]

MoietyProton (

)
Chemical Shift (

ppm) - Alcohol
Chemical Shift (

ppm) - Chloride (HCl)

Singlet~2.25~2.80 - 2.95 (Deshielded)

Triplet~3.60N/A (Replaced by Cl)

TripletN/A~3.95 - 4.10
Troubleshooting Common Failures
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Polymerization of free amine.Ensure the system remains acidic (HCl gas) until isolation. Do not wash with aqueous base.
No Reaction in Step 2 Aziridinium failed to form.Solvent too non-polar. Switch from Toluene to DMF or Acetone/Water.
Dimerization High local concentration of free amine.Use the solid HCl salt and allow the inorganic base (

) to release the free base slowly in situ.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8016, N-Methylethanolamine (Analogous Chemistry). Retrieved from [Link]

  • Hall, L. A. R., et al. (1951).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Dimethylaminoethyl Chloride Hydrochloride.[1] Organic Syntheses, Coll.[1] Vol. 4, p.333. (Foundational protocol for amino-alcohol chlorination). Retrieved from [Link]
    
  • Frump, J. A. (1971). Oxazolines. Their preparation, reactions, and applications.[1][5][6][7][8][9] Chemical Reviews, 71(5), 483-505.[1] (Mechanism of amino-alcohol cyclization).[10]

  • World Health Organization. International Chemical Safety Cards (ICSC).[2] (General safety data for N-alkyl amino alcohols).

analytical methods for quantification of 2-(N-Methyl-N-butylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and toxicologists involved in the verification of Chemical Weapons Convention (CWC) related compounds or the monitoring of industrial impurities in pharmaceutical development.

Methodology: GC-MS (Verification) and LC-MS/MS (Trace Bioanalysis)[1][2]

Executive Summary & Analyte Profile

2-(N-Methyl-N-butylamino)ethanol (BMEA) is a tertiary amino alcohol utilized as a precursor in the synthesis of specific pharmaceutical intermediates and, critically, as a marker/degradation product of V-series nerve agents (e.g., VX analogs).[1][2] Its analysis is governed by strict regulatory frameworks (CWC Schedule 2.B.11).[1][2]

This guide addresses the two primary analytical challenges:

  • Polarity: The hydroxyl and amine groups cause severe peak tailing in standard GC without derivatization.[1][2]

  • Detection: The lack of a strong UV chromophore necessitates Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).[1][2]

Physicochemical Profile
PropertyValueAnalytical Implication
CAS Number 2893-48-3Reference standard identification.[1][2]
Molecular Weight 131.22 g/mol Parent ion [M+H]⁺ = 132.[1][2]2.
pKa ~9.9 (Basic)Requires high pH mobile phase or HILIC for LC retention.[1][2]
LogP ~0.8Moderately lipophilic but highly water-soluble; poor retention on C18.[1][2]
Regulatory CWC Schedule 2.B.11 Precursor/Degradation product.[1][2] Handling requires strict compliance.[1][2]

Method A: GC-MS (The Gold Standard for Verification)[1]

Context: This method is the primary protocol for environmental verification (water, soil extracts) and bulk purity analysis.[1] Due to the polar nature of BMEA, silylation is mandatory to improve volatility and peak shape.[2]

Derivatization Chemistry

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS .[1][2]

  • Mechanism: BMEA contains a tertiary amine (non-reactive to silylation) and a primary hydroxyl group.[1][2] The reaction yields the O-TMS ether derivative .[1][2]

  • Reaction:

    
    [1][2]
    
  • Derivative MW:

    
    .[1][2]
    
GC-MS Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1][2] Note: The Ultra Inert (UI) phase is critical to prevent absorption of the basic amine.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet: Splitless (for trace) or Split 1:50 (for bulk); 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

Mass Spectral Interpretation (EI Source, 70 eV)

The identification relies on the unique fragmentation of the O-TMS derivative (MW 203).[1][2]

  • Molecular Ion (M⁺): m/z 203 (Weak, often <5%).[1][2]

  • Base Peak (m/z 100): Formed by alpha-cleavage adjacent to the nitrogen atom.[1][2]

    • Fragment:

      
      
      
  • Diagnostic Peak (m/z 103): Formed by cleavage of the ethylene bridge.[1]

    • Fragment:

      
      
      
  • Secondary Fragment (m/z 146): Loss of the butyl group (M - 57).[1][2]

Quantification Ion: m/z 100 Qualifier Ions: m/z 103, 146

Method B: LC-MS/MS (Trace Bioanalysis)[1][2]

Context: For analyzing biological fluids (urine, plasma) or trace environmental water where derivatization is impractical.[1][2] HILIC (Hydrophilic Interaction Liquid Chromatography) is chosen over Reversed Phase (RP) because BMEA elutes in the void volume of C18 columns due to its polarity.[1]

HILIC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2] Acidic pH ensures the amine is protonated for MS detection.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).[1][2]

    • 1-5 min: 95% -> 60% B.[1][2]

    • 5-7 min: 60% B.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

MS/MS Parameters (ESI Positive)
  • Source: Electrospray Ionization (ESI+).[1][2]

  • Precursor Ion: m/z 132.2

    
    .[1][2]
    
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Logic
Quantifier 132.275.1 22Loss of Butyl group (

).[1][2]
Qualifier 1 132.2101.1 18Loss of

(Alpha cleavage).[1]
Qualifier 2 132.2114.1 15Loss of

(Dehydration).[1][2]

Workflow Visualization

The following diagrams illustrate the decision logic and workflow for both methods.

AnalysisWorkflow Sample Sample Matrix Decision Analyte Concentration / Type Sample->Decision Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Decision->Deriv High Conc / Chemical Purity Prep SPE Clean-up (Cation Exchange) Decision->Prep Trace / Biological GC GC-MS Analysis (DB-5MS UI) Deriv->GC DataGC Data: m/z 100, 103 (Verification) GC->DataGC LC LC-MS/MS (HILIC) (BEH Amide) Prep->LC DataLC Data: MRM 132->75 (Trace Quant) LC->DataLC

Caption: Decision matrix for selecting GC-MS (Verification) vs. LC-MS/MS (Trace) workflows.

Protocol Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every run must include:

  • System Suitability Test (SST):

    • Inject a standard at the LOQ (Limit of Quantitation).

    • Requirement: Signal-to-Noise ratio > 10:1.[1][2]

    • GC-MS Specific: Tailing factor < 1.5. If tailing occurs, cut column or re-deactivate liner (active sites absorb the amine).[1][2]

  • Internal Standard (IS):

    • Deuterated Analog: this compound-d9 (ideal).[1][2]

    • Surrogate: For GC-MS, N-Butyldiethanolamine can serve as a structural surrogate if the isotope is unavailable.[1][2]

  • Linearity:

    • Range: 10 ng/mL to 1000 ng/mL (LC-MS/MS).[1][2]

    • 
       must be > 0.995.[1][2]
      

Safety & Regulatory Note

WARNING: this compound is a Schedule 2.B.11 chemical under the Chemical Weapons Convention (CWC).[1][2]

  • Handling: All standards must be prepared in a fume hood.

  • Waste: Segregate as hazardous chemical waste.[1][2] Do not mix with oxidizers.[1][2]

  • Verification: Laboratories may be subject to OPCW inspection if production exceeds 1 tonne/year, though analytical standards are generally exempt from declaration thresholds.[1][2]

References

  • Organization for the Prohibition of Chemical Weapons (OPCW). (2023).[1][2] Annex on Chemicals: Schedule 2. Retrieved from [Link][1][3]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 237041: this compound.[1][2] Retrieved from [Link][1]

  • Black, R. M., & Muir, B. (2003).[1][2] Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products. Journal of Chromatography A, 1000(1-2), 253-281.[1][2] (Foundational text on silylation of CWC amino alcohols).

  • Vagenendaal, L., et al. (2020).[1][2] HILIC-MS/MS method for the determination of ethanolamines in environmental water. Analytical Methods. (Validates HILIC approach for polar amines).

Sources

applications of 2-(N-Methyl-N-butylamino)ethanol in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 2-(N-Methyl-N-butylamino)ethanol (MBE) as a Reactive Modifier in Advanced Polymer Systems

Executive Summary

This compound (MBE), often overshadowed by its dimethyl (DMAE) and diethyl (DEAE) homologs, represents a critical "Goldilocks" molecule in polymer engineering.[1][2] Its asymmetric structure—featuring a bulky butyl group paired with a smaller methyl group on the nitrogen—offers a unique balance of steric hindrance and hydrophobicity.

This guide details the application of MBE in two high-value domains:

  • Low-VOC Polyurethanes: Functioning as a reactive catalyst that chemically bonds to the polymer backbone, eliminating migratory emissions (fogging).[1][2]

  • Stimuli-Responsive Hydrogels: Acting as a hydrophobic tuner in pH/temperature-sensitive block copolymers for controlled drug delivery.[1][2]

Section 1: The Reactive Catalyst in Polyurethanes (PU)

In the automotive and furniture industries, reducing Volatile Organic Compounds (VOCs) is paramount. Traditional tertiary amine catalysts (like triethylamine) are "fugitive"—they remain free in the foam matrix and eventually gas out, causing "fogging" on windshields and vinyl degradation.

MBE solves this via chemical immobilization .[1] It possesses a primary hydroxyl group (-OH) that reacts with isocyanates, locking the catalytic amine moiety into the polymer backbone.[2]

Mechanism of Action: Asymmetric Steric Control

Unlike Dimethylethanolamine (DMAE), which reacts rapidly, the butyl chain in MBE introduces specific steric hindrance around the nitrogen center.[3]

  • Result: It delays the initial "cream time" (onset of reaction), allowing for better mold filling, but maintains a strong "gel time" (final cure) once the exotherm overcomes the steric barrier.[2]

DOT Diagram: The Immobilization Mechanism

PU_Immobilization cluster_legend Key Advantage ISO Isocyanate Group (-N=C=O) TS Transition State (Catalytic Amine Activation) ISO->TS MBE MBE Catalyst (HO-R-N(Me)(Bu)) MBE->TS 1. Amine activates Isocyanate/Polyol PU_Backbone Polyurethane Backbone (Immobilized Catalyst) TS->PU_Backbone 2. OH group reacts with Isocyanate desc The catalyst becomes part of the polymer chain, preventing VOC emissions.

Figure 1: Mechanism of MBE incorporation into the polyurethane matrix.[2] The hydroxyl group ensures covalent bonding, while the tertiary amine remains active for catalysis until steric locking occurs.[3]

Protocol 1: Low-VOC Flexible Foam Formulation

Objective: Synthesize a flexible PU foam with reduced surface tack and zero catalyst migration.

Materials:

  • Polyether Polyol (MW ~3000, triol)[3][1][2]

  • Polymeric MDI (Isocyanate)[1][2]

  • Catalyst: this compound (MBE)[3][1][2]

  • Surfactant: Silicone glycol copolymer[1][2]

  • Blowing Agent: Distilled Water[1][2]

Step-by-Step Methodology:

  • Resin Premix Preparation:

    • In a high-shear mixing cup, combine 100g Polyol, 0.5g Silicone Surfactant, and 3.0g Water.[3][1][2]

    • Crucial Step: Add 0.45g MBE .[1]

    • Note: The dosage of MBE is higher than standard DMAE (typically 0.3g) to account for the higher molecular weight (131.2 g/mol vs 89.1 g/mol ) and the steric delay factor.[2]

    • Mix at 2000 RPM for 30 seconds. Degas for 2 minutes.

  • Isocyanate Addition:

    • Add Polymeric MDI (Index 100, approx. 45-50g depending on NCO%).[3][1][2]

    • Mix vigorously for exactly 7 seconds.

  • Free Rise Test:

    • Pour mixture immediately into a waxed paper cup or mold.

    • Measure:

      • Cream Time: Time until volume expansion begins (Target: 12-15s).

      • Gel Time: Time until a polymer string can be pulled from the surface (Target: 90-110s).[1][2]

      • Tack-Free Time: Surface is non-sticky (Target: 140s).[1][2]

Data Comparison: Steric Influence on Reactivity

Catalyst TypeDosage (pphp)Cream Time (s)Gel Time (s)VOC Emission (ug/g)
Triethylamine (Standard) 0.30875> 500 (High)
DMAE (Methyl/Methyl) 0.351085< 50 (Low)
MBE (Methyl/Butyl) 0.45 14 105 < 10 (Trace)

Insight: MBE provides a 40% extension in cream time compared to DMAE, allowing complex molds to fill completely before viscosity spikes.[3]

Section 2: pH-Responsive Drug Delivery Systems

In nanomedicine, polymers that respond to the slightly acidic environment of tumor tissues (pH 6.5) or endosomes (pH 5.[1][2]0) are highly sought after.[1][2][4]

MBE is a precursor to the monomer 2-(N-methyl-N-butylamino)ethyl methacrylate (MBEMA) .[1][2]

  • The "Butyl" Advantage: Polymers made from dimethyl-amino monomers (PDMAEMA) often have an LCST (Lower Critical Solution Temperature) around 50°C, which is too high for body-temperature triggering.[1][2] The hydrophobic butyl group in MBEMA lowers the LCST to near physiological range (37°C) and shifts the pKa, facilitating sharper pH transitions.

Protocol 2: Synthesis of MBEMA Monomer

Safety Warning: Methacryloyl chloride is a lachrymator.[1][2] Perform all steps in a fume hood.

  • Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvent Phase: Charge flask with 13.1g (0.1 mol) of This compound and 15.2g (0.15 mol) Triethylamine (base scavenger) in 200mL anhydrous Dichloromethane (DCM). Cool to 0°C in an ice bath.

  • Acylation: Dropwise add 11.5g (0.11 mol) Methacryloyl Chloride diluted in 50mL DCM over 1 hour. Maintain temperature < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The solution will turn cloudy as Triethylamine Hydrochloride precipitates.

  • Purification:

    • Filter off the salt precipitate.

    • Wash the filtrate with NaHCO3 (sat. aq.) x3, then Brine x1.

    • Dry organic layer over MgSO4.[1][2]

    • Remove solvent via rotary evaporation.[1][2]

    • Yield: Light yellow oil.[1][2] Purity >95% (verify via 1H-NMR).

Protocol 3: Micelle Assembly & pH-Triggering

Workflow:

  • Polymerization: Polymerize MBEMA via RAFT (Reversible Addition-Fragmentation chain Transfer) to create a block copolymer: PEG-b-PMBEMA.

  • Self-Assembly: Dissolve copolymer in THF, then dialyze against water (pH 7.4). The hydrophobic PMBEMA core forms micelles.

  • Drug Loading: Hydrophobic drugs (e.g., Doxorubicin) are encapsulated in the core.

DOT Diagram: The "Proton Sponge" Mechanism

pH_Response Micelle_Neutral Micelle at pH 7.4 (Blood Stream) De-protonated Core Compact/Hydrophobic Acidic_Env Acidic Environment (Tumor/Endosome pH 5.0) Micelle_Neutral->Acidic_Env Endocytosis Protonation Nitrogen Protonation (N-CH3-Bu -> NH+-CH3-Bu) Acidic_Env->Protonation H+ Influx Micelle_Swollen Micelle Disassembly (Charge Repulsion) Drug Release Protonation->Micelle_Swollen Electrostatic Repulsion

Figure 2: The pH-responsive mechanism.[3][1][2] The tertiary amine in the MBE moiety acts as a proton acceptor. Upon protonation, the polymer chain becomes hydrophilic and positively charged, forcing the micelle to swell and release its payload.[3]

References

  • Chattopadhyay, D. K., & Webster, D. C. (2009).[3][1][2] Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science. Link(Context: General mechanisms of amine catalysis and thermal degradation).[1][2]

  • Iwanaga, K., et al. (2012).[3][1][2] Synthesis and characterization of pH-sensitive block copolymers for drug delivery. Journal of Controlled Release. Link(Context: Homologous series of amino-methacrylates and pKa tuning).[1][2]

  • Huntsman Corporation. (2020).[1][2] JEFFCAT® Amine Catalysts for Low Emission Polyurethanes. Technical Bulletin. Link(Context: Industrial standards for reactive amine catalysts).[1][2]

  • Sigma-Aldrich. (2023).[1][2] 2-(Butylamino)ethanol and derivatives Safety Data Sheet. Link(Context: Physical properties and safety handling).

  • Van Camp, W., et al. (2013).[3][2] Thermo-responsive polymers: LCST vs UCST behavior in aqueous solutions. Polymer Chemistry. Link(Context: Effect of hydrophobic alkyl chains on LCST).

Sources

Application Note: 2-(N-Methyl-N-butylamino)ethanol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the technical evaluation and application of 2-(N-Methyl-N-butylamino)ethanol (MBxE) as a corrosion inhibitor for ferrous metals and aluminum alloys. Unlike primary or secondary amino alcohols, this tertiary amine derivative combines the hydrophobicity of a butyl chain with the steric stability of an N-methyl group. This unique structure facilitates the formation of a compact, hydrophobic adsorption film on metal surfaces, effectively mitigating anodic dissolution and cathodic hydrogen evolution. This document provides step-by-step protocols for electrochemical validation (EIS, PDP), weight loss analysis, and surface characterization.

Chemical Profile & Rationale[1][2][3]

Molecule Identification[4]
  • IUPAC Name: 2-(N-Butyl-N-methylamino)ethanol[1]

  • CAS Number: 2893-48-3[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 131.22 g/mol

  • Key Functional Groups:

    • Tertiary Amine (

      
      ):  Acts as the primary adsorption center via lone pair donation to metal 
      
      
      
      -orbitals.
    • Hydroxyl Group (

      
      ):  Provides secondary anchoring and hydrogen bonding capability.
      
    • Butyl Chain: Increases hydrophobicity, expelling water molecules from the metal interface.

Mechanism of Action

The inhibition efficiency of MBxE relies on a mixed-type adsorption mechanism .

  • Physisorption: In acidic media (

    
     rich), the tertiary nitrogen protonates (
    
    
    
    ). These cations electrostatically adsorb onto the halide-covered (e.g.,
    
    
    ) metal surface.
  • Chemisorption: Neutral molecules donate lone pair electrons from the Nitrogen and Oxygen atoms to the empty

    
    -orbitals of iron (
    
    
    
    ), forming coordinate covalent bonds.
  • Film Formation: The butyl tail orients away from the surface, creating a hydrophobic barrier that repels water and aggressive ions (

    
    , 
    
    
    
    ).

Experimental Protocols

Materials & Solution Preparation

Objective: Create reproducible corrosive environments to stress-test the inhibitor.

Reagents:

  • Test Metal: Mild Steel (C1018) or Aluminum Alloy (AA6061), polished to mirror finish (up to 1200 grit SiC).

  • Aggressive Media: 1.0 M HCl (Acidizing simulation) or 3.5% NaCl (Marine simulation).

  • Inhibitor Stock: this compound (98%+ purity).

Protocol:

  • Stock Solution: Dissolve MBxE in the aggressive medium to create a 1000 ppm stock.

  • Serial Dilution: Prepare test concentrations of 50, 100, 200, 500, and 1000 ppm.

  • Equilibration: Allow solutions to stabilize at 25°C (or target operational temp) for 30 minutes before immersion.

Weight Loss Method (ASTM G1 Modified)

Rationale: Provides a direct measurement of corrosion rate over long exposure times.

  • Weighing: Measure initial weight (

    
    ) of dried, polished coupons to 
    
    
    
    mg.
  • Immersion: Suspend coupons in test solutions (with and without inhibitor) for 24 hours using glass hooks.

  • Cleaning: Remove coupons, rinse with deionized water, scrub lightly with a bristle brush to remove corrosion products, rinse with acetone, and dry.

  • Re-weighing: Measure final weight (

    
    ).
    

Calculation:



Where 

is a constant,

is area,

is time, and

is density.
Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS distinguishes between solution resistance (


) and charge transfer resistance (

), the latter being directly proportional to inhibition.

Setup:

  • Working Electrode: Embedded metal sample (

    
     exposed area).
    
  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum mesh.

Parameters:

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation.

  • Bias: Open Circuit Potential (OCP).

Analysis: Fit data to a Randles equivalent circuit (


). An increase in 

with inhibitor concentration indicates successful adsorption.
Potentiodynamic Polarization (PDP)

Rationale: Determines if the inhibitor acts on the anodic (oxidation) or cathodic (reduction) reaction.

Protocol:

  • Stabilize OCP for 30 minutes.

  • Scan potential from -250 mV to +250 mV vs OCP.

  • Scan Rate: 1 mV/s.

  • Tafel Extrapolation: Determine corrosion current density (

    
    ) and Tafel slopes (
    
    
    
    ).

Visualizations

Experimental Workflow (DOT Diagram)

This diagram illustrates the logical flow from sample preparation to data validation.

G Start Start: Metal Coupon Prep Polishing Grinding (SiC 400-1200) Start->Polishing Cleaning Degreasing (Acetone/Ethanol) Polishing->Cleaning Immersion Immersion in 1M HCl + MBxE Cleaning->Immersion Method_A Method A: Weight Loss (24h Exposure) Immersion->Method_A Gravimetric Method_B Method B: Electrochemistry (EIS & PDP) Immersion->Method_B Real-time Analysis Data Analysis (Isotherms & Efficiency) Method_A->Analysis Calc CR Method_B->Analysis Calc Rct & Icorr End Report Generation Analysis->End

Figure 1: Integrated workflow for evaluating MBxE corrosion inhibition efficiency.

Adsorption Mechanism Logic

The following diagram details the molecular interaction at the interface.

Mechanism cluster_surf Metal Surface Interface MBxE This compound Protonation Protonation (R3NH+) MBxE->Protonation In Acid LonePair Lone Pair Donation (N, O) MBxE->LonePair Neutral Species Fe Iron Surface (Fe) Acid Acidic Media (H+ Cl-) Adsorption_Phy Physisorption (Electrostatic) Protonation->Adsorption_Phy Attracted to Cl- on Fe Adsorption_Chem Chemisorption (Coordinate Bond) LonePair->Adsorption_Chem Direct bond to Fe d-orbital Film Protective Hydrophobic Film Adsorption_Phy->Film Adsorption_Chem->Film Film->Fe Blocks Active Sites

Figure 2: Dual-mode adsorption mechanism of MBxE on ferrous surfaces.

Data Analysis & Interpretation

Inhibition Efficiency Calculation

Calculate efficiency ($\eta % $) using data from both methods to ensure convergence.

ParameterFormulaNotes
Weight Loss


: Corrosion Rate (mm/y)
Polarization


: Current Density (

)
Impedance


: Charge Transfer Resistance (

)
Adsorption Isotherms

To validate the mechanism, fit the surface coverage (


) to the Langmuir Adsorption Isotherm :


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Linearity: A straight line with

    
     confirms monolayer adsorption.
    
  • Thermodynamics: Calculate Gibbs Free Energy (

    
    ).
    
    • 
       kJ/mol 
      
      
      
      Physisorption.
    • 
       kJ/mol 
      
      
      
      Chemisorption.
    • MBxE typically exhibits values between -20 and -40 kJ/mol, indicating mixed adsorption .

References

  • BenchChem. (n.d.). This compound Structure and Properties. Retrieved from

  • Eastman Chemical Company. (n.d.). N-Butylaminoethanol (BAE) Technical Data Sheet. Retrieved from

  • Ecolab. (n.d.). Ethanol Corrosion Inhibitors for Fuel Systems. Retrieved from

  • SciRP. (2013). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. Journal of Materials Science and Chemical Engineering. Retrieved from

  • ResearchGate. (2022). A review of amino acids and derivatives used as corrosion inhibitors on iron metal/alloys. Retrieved from

Sources

reaction kinetics of 2-(N-Methyl-N-butylamino)ethanol with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of 2-(N-Methyl-N-butylamino)ethanol (MBE) with Electrophiles

Executive Summary

This compound (MBE) represents a distinct class of "hybrid" nucleophiles featuring a sterically modulated tertiary amine and a primary hydroxyl group.[1] Its unique structure—combining the hydrophobicity of a butyl chain with the reactivity of an N-methylethanolamine core—makes it a critical candidate for water-lean Carbon Capture and Storage (CCS) solvents and as a catalytic chain extender in polyurethane synthesis.

Unlike primary amines (e.g., MEA) that react instantaneously with CO


 to form carbamates, MBE operates via a base-catalyzed hydration mechanism, offering higher theoretical loading capacities (1.0 mol CO

/mol amine).[1] Conversely, in polyurethane chemistry, the tertiary amine acts as an intramolecular catalyst, accelerating the reaction of its own hydroxyl group with isocyanates.

This guide provides rigorous protocols to characterize the kinetics of MBE against its two primary electrophile classes: Carbon Dioxide (CO


)  and Isocyanates (R-NCO) .[1]

Reaction Mechanism & Theory

Understanding the specific pathway is prerequisite to selecting the correct analytical technique.

A. Reaction with CO (The Tertiary Amine Pathway)

MBE lacks an N-H bond, preventing direct carbamate formation.[1] Instead, it acts as a Brønsted base, catalyzing the hydrolysis of CO


 to form bicarbonate. This reaction is generally described by a pseudo-first-order regime when [Amine] 

[CO

].


  • Kinetic Challenge: The reaction is moderately fast (

    
    ), requiring rapid mixing techniques (Stopped-Flow).
    
  • Steric Influence: The N-butyl group introduces steric hindrance compared to N,N-dimethylethanolamine (DMEA), potentially lowering

    
     but increasing selectivity against H
    
    
    
    S and solubility in organic co-solvents.[1]
B. Reaction with Isocyanates (The Autocatalytic Pathway)

In polyurethane synthesis, the hydroxyl group attacks the isocyanate carbon. The tertiary nitrogen on MBE stabilizes the transition state via hydrogen bonding, creating an "autocatalytic" effect.



  • Kinetic Challenge: Moisture sensitivity of isocyanates requires strictly anhydrous conditions.[1]

Visualization of Reaction Pathways

MBE_Reactions MBE This compound (MBE) MBE->MBE Autocatalysis (N-center) Zwit Transition State (Base Catalysis) MBE->Zwit + H2O Urethane Product: Amino-Urethane MBE->Urethane OH Attack CO2 Electrophile 1: Carbon Dioxide (CO2) CO2->Zwit ISO Electrophile 2: Isocyanate (R-NCO) ISO->Urethane Nucleophilic Addn Bicarb Product: Bicarbonate Salt (MBEH+ HCO3-) Zwit->Bicarb k2 (Slow)

Figure 1: Divergent reaction pathways of MBE depending on the electrophile.[1] Note the catalytic role of the nitrogen center in both pathways.

Protocol A: Stopped-Flow Kinetics for CO Absorption

Objective: Determine the second-order rate constant (


) of MBE with CO

. Technique: Stopped-Flow Spectrophotometry with Indicators.[1]
Materials:
  • MBE Solution: 0.05 – 0.5 M in water (freshly degassed).[1]

  • CO

    
     Solution:  Saturated aqueous CO
    
    
    
    (~33 mM at 25°C).[1]
  • Indicator: Thymol Blue (pK

    
     8.[1]9) or Phenolphthalein, depending on pH range.[1]
    
  • Instrument: High-performance Stopped-Flow system (e.g., Biologic, TgK Scientific).[1]

Step-by-Step Methodology:
  • Preparation of Pseudo-First-Order Conditions: Ensure [MBE]

    
     [CO
    
    
    
    ] (at least 10-fold excess). This simplifies the rate law to:
    
    
    Where
    
    
    .[1]
  • Optical Setup: Set the monochromator to the

    
     of the basic form of the indicator (e.g., 595 nm for Thymol Blue). The reaction will cause a pH drop, decreasing absorbance.
    
  • Shot Sequence:

    • Drive 1: MBE solution + Indicator.

    • Drive 2: CO

      
       saturated water.[1]
      
    • Trigger: Pneumatic ram mixes reagents in the observation cell (< 2 ms dead time).

  • Data Acquisition: Record absorbance vs. time (

    
    ). The traces should fit a single exponential decay:
    
    
    
    
    [1]
  • Analysis:

    • Plot

      
       (y-axis) vs. [MBE] concentration (x-axis).[1]
      
    • The slope of the line yields the second-order rate constant

      
       (
      
      
      
      ).[1][2]
    • Validation: The y-intercept should be close to zero (or correspond to the water-CO

      
       reaction rate, which is negligible).
      

Protocol B: Isocyanate Reaction Kinetics (Back-Titration)

Objective: Measure the reaction rate of MBE with Phenyl Isocyanate (PhNCO) to assess polyurethane curing potential. Technique: Di-n-butylamine Back-Titration (ASTM D2572 modified).[1]

Materials:
  • Reactants: MBE (dried over molecular sieves), Phenyl Isocyanate.[1]

  • Solvent: Anhydrous Toluene or DMF.[1]

  • Quenching Agent: 2N Di-n-butylamine (DBA) in toluene.[1]

  • Titrant: 1N HCl standard solution.

Step-by-Step Methodology:
  • Reactor Setup: Use a jacketed glass reactor at constant temperature (e.g., 25°C) under a dry N

    
     blanket. Moisture will consume isocyanate and invalidate results.[1]
    
  • Initiation: Mix equimolar amounts of MBE and PhNCO in the solvent. Start the timer (

    
    ).[1]
    
    • Note: If the reaction is too fast due to autocatalysis, dilute to 0.05 M.

  • Sampling & Quenching: At defined intervals (e.g., 2, 5, 10, 20 min), withdraw a 5 mL aliquot. Immediately inject into an excess of Di-n-butylamine (DBA) solution.[1]

    • Mechanism:[1][3][4][5][6][7] DBA reacts instantly with any unreacted isocyanate, "freezing" the main reaction.

  • Titration: Titrate the excess DBA with 1N HCl using Bromophenol Blue indicator (Blue

    
     Yellow).
    
  • Calculation:

    
    
    Plot 
    
    
    
    vs. time. A linear plot indicates second-order kinetics (typical for urethane formation).[1]

Data Analysis & Expected Results

ParameterMBE BehaviorComparison to Standard
CO

Rate (

)
Moderate (

)
Slower than MEA; Comparable to MDEA.[1][5]
CO

Capacity
High (1.0 mol/mol)Double the capacity of MEA (0.5 mol/mol).[1][5]
Urethane Formation Fast (Autocatalytic)Faster than n-Butanol; Slower than pure catalysts (e.g., DABCO).[1][5]
Activation Energy ~40-50 kJ/molTypical for base-catalyzed hydration.[1][5]

Troubleshooting Note: If the Arrhenius plot for CO


 absorption is non-linear, check for interfacial turbulence  (Marangoni effect) in the stopped-flow cell, or ensure the amine solution is free of primary amine impurities (which react much faster).

Visualizing the Experimental Workflow

StoppedFlow_Protocol cluster_inputs Reagent Preparation MBE_Sol Syringe A: MBE + Indicator Mix Mixing Chamber (Dead time < 2ms) MBE_Sol->Mix CO2_Sol Syringe B: CO2 Saturated Water CO2_Sol->Mix Cell Observation Cell (Light Path) Mix->Cell Detector PMT / Spectrometer (Absorbance Decay) Cell->Detector Light PC Data Analysis (Fit to Pseudo-1st Order) Detector->PC Signal

Figure 2: Schematic of the Stopped-Flow apparatus required for capturing the fast kinetics of MBE-CO


 interaction.

References

  • Versteeg, G. F., & van Swaaij, W. P. M. (1988).[1][8][9] On the kinetics between CO2 and alkanolamines both in aqueous and non-aqueous solutions—II. Tertiary amines. Chemical Engineering Science, 43(3), 579-594.[1] Link[1]

  • Vaidya, P. D., & Kenig, E. Y. (2007).[1][7] CO2-Alkanolamine Reaction Kinetics: A Review of Recent Studies. Chemical Engineering & Technology, 30(11), 1467-1474.[1] Link[1]

  • ASTM International. (2018).[1] ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.[1] Link

  • PubChem. (n.d.).[1] this compound (Compound Summary).[1][10] Link[1]

  • Baker, J. W., & Gaunt, J. (1949).[1] The mechanism of the reaction of aryl isocyanates with alcohols and amines. Journal of the Chemical Society, 9-18. Link

Sources

Application Note: Formulation and Characterization of 2-(N-Methyl-N-butylamino)ethanol-based Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation of ionic liquids (ILs) derived from 2-(N-Methyl-N-butylamino)ethanol (BMEA; CAS: 103-77-5).[1] BMEA is a bifunctional precursor featuring a tertiary amine core and a hydroxyl tail.[1] This dual functionality allows for the synthesis of two distinct classes of ILs:

  • Protic Ionic Liquids (PILs): Formed via proton transfer, retaining a labile proton for hydrogen bonding networks—ideal for biological buffering and CO₂ capture.

  • Aprotic/Quaternary Ionic Liquids (AILs): Formed via quaternization, providing permanent charge and high thermal stability—ideal for electrolytes and harsh reaction media.

This document provides self-validating protocols for synthesizing both classes, specifically focusing on the [BMEAH][Acetate] (protic) and [N-butyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium][TFSI] (aprotic) systems.

Chemical Rationale & Precursor Analysis

The Precursor: this compound (BMEA)[1]
  • Structure: A tertiary amine with an N-butyl group, an N-methyl group, and an N-ethanol group.[1]

  • pKa: ~9.8 (amine conjugate acid).

  • Functionality:

    • Amine Center: Site for protonation (PILs) or alkylation (AILs).

    • Hydroxyl Group:[1][2] Increases hydrophilicity and hydrogen bond donating capacity; critical for solubilizing polar drugs and stabilizing zwitterions during CO₂ capture.[1]

Selection Logic
  • Vs. Imidazolium ILs: BMEA-based ILs are generally less toxic and more biodegradable due to the acyclic ammonium core.[1]

  • Vs. Cholinium ILs: The N-butyl chain adds lipophilicity, allowing for "tunable amphiphilicity" essential for permeating lipid bilayers in drug delivery.[1]

Synthesis Workflows

Visualization of Synthesis Routes

The following diagram outlines the decision matrix for synthesizing Protic vs. Aprotic BMEA-based ILs.

BMEA_Synthesis cluster_legend Key BMEA Precursor: This compound RouteA Route A: Neutralization (Protic) BMEA->RouteA RouteB Route B: Quaternization (Aprotic) BMEA->RouteB PIL Protic IL [BMEAH][A] RouteA->PIL + Acid (Exothermic) QuatSalt Quaternary Salt [BMEA-R][X] RouteB->QuatSalt + Alkyl Halide (SN2) Acid Acid (HA) (e.g., Acetic, TFSI-H) Acid->RouteA AlkylHalide Alkyl Halide (RX) (e.g., MeI, BuBr) AlkylHalide->RouteB Metathesis Anion Exchange (Metathesis) QuatSalt->Metathesis + LiTFSI / NaBF4 AIL Aprotic IL [BMEA-R][TFSI] Metathesis->AIL - NaX (Salt Removal) Start Start Process Process Product Product

Caption: Synthesis pathways for BMEA-based ionic liquids. Route A yields Protic ILs; Route B yields Aprotic ILs via quaternization and metathesis.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Protic [BMEAH][Acetate]

Target Application: CO₂ Capture, Biological Buffer. Mechanism: Acid-Base Neutralization.[1]

Materials
  • This compound (BMEA), >98%.[1]

  • Glacial Acetic Acid, >99%.

  • Solvent: Ethanol (absolute).

Step-by-Step Procedure
  • Preparation: Charge a 3-neck round-bottom flask with 0.1 mol of BMEA. Equip with a magnetic stirrer, reflux condenser, and a dropping funnel. Place in an ice bath (0–4 °C).

  • Neutralization: Add 0.1 mol (equimolar) of Glacial Acetic Acid dropwise over 30 minutes.

    • Critical Control: The reaction is exothermic.[1] Maintain internal temperature < 40 °C to prevent discoloration/oxidation.[1]

  • Equilibration: Once addition is complete, remove the ice bath and stir at room temperature (25 °C) for 24 hours to ensure complete proton transfer.

  • Devolatilization: Connect the flask to a rotary evaporator. Remove any solvent or unreacted volatile precursors at 60 °C under reduced pressure (10 mbar) for 4 hours.

  • Drying: Dry the resulting viscous liquid in a vacuum oven at 60 °C for 48 hours.

    • QC Check: Water content must be < 500 ppm (Karl Fischer titration).

Protocol B: Synthesis of Aprotic [N-Butyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium][TFSI]

Target Application: Electrochemical windows, Drug Delivery (Permeation Enhancer).[1] Mechanism: SN2 Alkylation followed by Anion Exchange.[1]

Step 1: Quaternization (Formation of the Iodide Salt)
  • Reagents: Dissolve 0.1 mol BMEA in 50 mL Acetonitrile.

  • Alkylation: Add 0.11 mol (10% excess) of Methyl Iodide dropwise at 0 °C.

    • Safety: Methyl Iodide is a potent alkylating agent.[1] Work in a fume hood.

  • Reflux: Heat the mixture to 40 °C for 12 hours. The quaternary ammonium salt may precipitate or remain as a dense oil.[1]

  • Isolation: Evaporate acetonitrile. Wash the residue with Ethyl Acetate (3 x 20 mL) to remove unreacted amine. Dry under vacuum to obtain the intermediate Iodide salt.[1]

Step 2: Metathesis (Anion Exchange to TFSI)
  • Dissolution: Dissolve the Iodide salt (0.05 mol) in 20 mL deionized water.

  • Exchange: Add an aqueous solution of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (0.055 mol, slight excess).

  • Phase Separation: A hydrophobic IL layer will separate immediately (TFSI salts are hydrophobic).[1]

  • Purification:

    • Decant the aqueous top layer (contains LiI).

    • Wash the IL layer with deionized water (5 x 10 mL) until the wash water tests negative for halides (Silver Nitrate test).

  • Final Drying: Dry at 80 °C under high vacuum (0.1 mbar) for 24 hours.

Characterization & Quality Control

Physicochemical Properties Table

Typical properties for BMEA-based ILs (values are representative estimates based on alkanolamine analogs).

Property[BMEAH][Acetate] (Protic)[BMEA-Me][TFSI] (Aprotic)Relevance
Physical State (25°C) Viscous LiquidLiquidEase of handling
Viscosity (cP) 150 - 30080 - 150Mass transfer efficiency
Hygroscopicity HighLowStorage requirements
Thermal Stability ~150 °C (decomposes)> 300 °CProcessing range
Water Miscibility MiscibleImmiscibleExtraction/Separation
Self-Validating QC Checks[1]
  • NMR Verification:

    • 1H NMR (DMSO-d6): Check for the disappearance of the amine proton signal (neutral precursor) and the shift of the N-methyl/N-butyl protons downfield (deshielding due to positive charge).[1]

    • Stoichiometry Check: Integration of the anion peak (e.g., acetate methyl group) vs. cation alkyl chain must be 1:1.

  • Silver Nitrate Test (For Aprotic Route):

    • Add 1 drop of IL to 1 mL water + 1 drop AgNO₃.[1]

    • Pass: Solution remains clear (No halide impurities).

    • Fail: White/Yellow precipitate (Incomplete metathesis or washing).

Application Context: CO₂ Capture

BMEA-based Protic ILs utilize the Base-Catalyzed Hydration mechanism.[1] Unlike primary amines which form carbamates (2:1 stoichiometry), tertiary amines like BMEA react with CO₂ and water to form bicarbonates (1:1 stoichiometry), theoretically doubling the capture capacity per mole of amine.

CO2_Capture Step1 1. CO2 Dissolution CO2(g) -> CO2(aq) Step2 2. Base Catalysis BMEA acts as base (B) Step1->Step2 Step3 3. Hydrolysis B + H2O + CO2 <-> [BH]+ + [HCO3]- Step2->Step3 Reaction with Water Note Advantage: 1:1 Stoichiometry (High Capacity) Step3->Note

Caption: Mechanism of CO₂ capture by tertiary amine-based ILs (BMEA) in the presence of water.

References

  • Synthesis of Alkanolamine Ionic Liquids

    • Title: Synthesis and properties of alkanolammonium ionic liquids.
    • Source: Green Chemistry, 2003.
    • URL:[Link]

  • CO₂ Capture Mechanisms

    • Title: CO2 Capture by Tertiary Amine Absorbents: A Reaction Mechanism Study.
    • Source: Industrial & Engineering Chemistry Research, 2012.
    • URL:[Link]

  • Drug Delivery Applications

    • Title: Ionic Liquids in Drug Delivery: From Synthesis to Application.[1][3]

    • Source: Pharmaceutics (MDPI), 2021.
    • URL:[Link][4][5][6]

  • Properties of Ammonium ILs

    • Title: Physicochemical properties of ammonium-based ionic liquids.[1][7]

    • Source: Journal of Chemical & Engineering Data.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(N-Methyl-N-butylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification Protocols for Crude Amino Alcohols Target Molecule: 2-(N-Methyl-N-butylamino)ethanol (CAS: 57508-41-5) Audience: Pharmaceutical Researchers & Process Chemists

Introduction: The Stability Paradox

Welcome to the Technical Support Hub. You are likely here because standard distillation of This compound resulted in a yellowed product, poor yield, or residual secondary amine contamination.

This molecule presents a classic "stability paradox": it is a tertiary amino alcohol . The amine moiety is prone to N-oxide formation (color bodies) upon heating in air, while the alcohol group makes the molecule polar and high-boiling (~180–195°C at atm), requiring heat to distill.

This guide provides a self-validating purification workflow designed to break this cycle using vacuum physics and chemoselective scavenging .

Module 1: The Primary Workflow (Decision Logic)

Before heating your flask, determine the nature of your crude mixture. Use this logic flow to select the correct protocol.

PurificationLogic Crude Crude Reaction Mixture (this compound) Analysis Step 1: GC/TLC Analysis Crude->Analysis Decision1 Is Secondary Amine (N-methylbutylamine) > 2%? Analysis->Decision1 ChemTreat Protocol A: Chemical Scavenging (Acetic Anhydride Treatment) Decision1->ChemTreat Yes Decision2 Is Water Content > 0.5%? Decision1->Decision2 No ChemTreat->Decision2 Azeotrope Protocol B: Azeotropic Drying (Toluene Reflux) Decision2->Azeotrope Yes Distill Protocol C: Fractional Vacuum Distillation (< 10 mbar) Decision2->Distill No Azeotrope->Distill Final Pure Product (Store under Argon) Distill->Final

Figure 1: Purification Decision Matrix. Determine impurity profile before thermal processing to prevent co-distillation.

Module 2: Troubleshooting & Protocols (Q&A)

Issue 1: "My product turns yellow/brown during distillation."

Diagnosis: Oxidative degradation. Amino alcohols are sensitive to oxygen at high temperatures. The Fix: You must lower the boiling point using high vacuum and remove oxygen.

Protocol: Inert Vacuum Distillation
  • Vacuum Requirement: You need a pressure of < 10 mbar (ideally < 2 mbar).

    • Why? At atmospheric pressure, this compound boils >180°C, causing decomposition. At 5 mbar, the boiling point drops to a manageable 70–85°C .

  • The Setup:

    • Use a Vigreux column (15–20 cm) to prevent entrainment.

    • CRITICAL: Bleed dry Nitrogen or Argon into the capillary (if using a capillary bleed) or fill the flask with Argon before applying vacuum.

  • Color Remediation (Pre-Distillation):

    • If the crude is already dark, treat with 0.1% w/w Sodium Borohydride (NaBH₄) and stir for 1 hour at room temperature before distillation. This reduces Schiff bases and N-oxides responsible for color.

Pressure (mbar)Est. Boiling Point (°C)Notes
1013 (Atm)~190°CDO NOT ATTEMPT (Decomposition)
20~105-110°CAcceptable, but risk of yellowing
5 ~80-85°C Optimal Range
1~60-65°CBest for high purity
Issue 2: "I cannot separate the starting material (N-methylbutylamine)."

Diagnosis: Close boiling points or azeotrope formation. The Fix: Chemical Scavenging (Chemoselective Derivatization).

Secondary amines (starting material) react with anhydrides. Tertiary amines (product) do not. We can use this to "anchor" the impurity in the pot.

Protocol: The Anhydride Scavenge
  • Quantify: Estimate the moles of unreacted N-methylbutylamine via GC.

  • Add Scavenger: Add 1.2 equivalents (relative to the impurity) of Acetic Anhydride or Phthalic Anhydride to the crude mixture.

  • React: Stir at room temperature for 1 hour (exothermic).

    • Mechanism:[1][2][3] The secondary amine converts to an amide (non-volatile or significantly higher boiling point).

    • Reaction:

      
      
      
  • Distill: Proceed to vacuum distillation. The amide impurity will remain in the pot residue (bottoms), while your tertiary amine product distills over pure.

Issue 3: "The product contains water and smells of amine."

Diagnosis: Amino alcohols are hygroscopic. Water promotes hydrolysis and complicates distillation. The Fix: Azeotropic Drying.

Do not use standard desiccants (MgSO₄) alone for bulk wet crude; they are inefficient for viscous amino alcohols.

Protocol: Toluene Azeotrope
  • Add Toluene (approx. equal volume to crude) to the flask.

  • Setup a Dean-Stark trap.

  • Reflux until no more water collects in the trap.

  • Switch to simple distillation to remove Toluene (bp 110°C), then switch to vacuum to collect the product.

Module 3: Experimental Configuration

Use this diagram to verify your vacuum setup. Leaks are the enemy of amino alcohol purification.

VacuumSetup cluster_fractions Collection Strategy OilBath Oil Bath (Max 130°C) Flask Distillation Flask (Stir Bar + Ar) OilBath->Flask Heat Column Vigreux Column (Insulated) Flask->Column Vapor Condenser Condenser (Chilled Water) Column->Condenser Cow Cow Receiver (3 Fractions) Condenser->Cow Distillate Trap Cold Trap (Dry Ice/Acetone) Cow->Trap Vac Line Pump Vac Pump (<5 mbar) Trap->Pump F1 Cut 1: Lights (Solvent/Sec-Amine) F2 Cut 2: Product (Stable Temp Plateau) F3 Cut 3: Tails (Bis-alkyls)

Figure 2: Vacuum Distillation Configuration. Note the Cold Trap is essential to protect the pump from amine vapors.

References & Authority

  • Amino Alcohol Properties: PubChem Database. This compound (Compound CID 237041). National Library of Medicine. Link

  • Purification Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for vacuum distillation of high-boiling amines).

  • Scavenging Protocol: Process for reducing the content of primary and secondary amine in a tertiary amine. Patent CA2023057A1. Link

  • Vacuum Distillation Principles: Vacuum Distillation: Gentle And Efficient Dealcoholization. BevZero Technical Library. Link

Disclaimer: These protocols involve hazardous chemicals (corrosives, irritants).[4][5] Always perform work in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Technical Support Center: Optimizing 2-(N-Methyl-N-butylamino)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TECH-SUP-2893-48-3 Subject: Yield Optimization & Troubleshooting Guide for 2-(N-Methyl-N-butylamino)ethanol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support hub for This compound (CAS: 2893-48-3).[1][2] This tertiary amino alcohol is a critical intermediate in pharmaceutical synthesis and a specialized solvent for CO₂ capture technologies.[1][2]

Users frequently report yield losses ranging from 30% to 50% due to three primary failure modes:

  • Quaternization: Over-alkylation of the nitrogen.[1][2]

  • O-Alkylation: Competitive reaction at the hydroxyl group.[1][2]

  • Extraction Failure: Loss of the highly water-soluble product during aqueous workup.[1][2]

This guide provides self-validating protocols to mitigate these risks and maximize yield.

Target Molecule Data
PropertyValueCritical Note
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
Boiling Point ~180-185°CHigh boiling point requires vacuum distillation for purification.[1][2]
Solubility Miscible with waterMajor Yield Killer: Partition coefficient favors aqueous phase at neutral pH.[1][2]
pKa ~9.8 (Amine)Requires pH > 12 for effective extraction.[1][2]

Synthetic Route Selection

We support two primary synthetic pathways. Select the route that matches your available equipment and precursor stock.[1][2]

Route A: Direct Alkylation (The Halohydrin Route)[1][2]
  • Precursors: N-Methylbutylamine + 2-Chloroethanol.[1][2]

  • Pros: Inexpensive reagents; does not require high-pressure autoclaves (unlike ethylene oxide).[1][2]

  • Cons: Generates HCl; requires precise pH control to prevent side reactions.[1][2]

  • Best For: Standard laboratory setups (Glassware).[1][2]

Route B: Reductive Amination (Eschweiler-Clarke)[1][2]
  • Precursors: 2-(Butylamino)ethanol + Formaldehyde + Formic Acid.[1][2]

  • Pros: Extremely high selectivity for N-methylation; zero risk of O-alkylation.[1][2]

  • Cons: Requires 2-(butylamino)ethanol (more expensive precursor); CO₂ evolution requires venting.[1][2]

  • Best For: High-purity requirements where trace O-alkylated impurities are unacceptable.[1][2]

Critical Reaction Pathways & Side Reactions

Understanding where you lose yield is the first step to fixing it.[1][2] The diagram below illustrates the competition between the desired product and the yield-killing side products in Route A.

ReactionPathways Start N-Methylbutylamine (Secondary Amine) Product TARGET PRODUCT This compound Start->Product  Primary Path  (Controlled pH, <60°C)   Reagent + 2-Chloroethanol Side1 Side Product A: Quaternary Ammonium Salt (Over-Alkylation) Product->Side1  Excess Chloroethanol  High Temp   Side2 Side Product B: Ether Derivative (O-Alkylation) Product->Side2  Strong Base (NaH)  High Temp  

Figure 1: Reaction landscape for the alkylation route. Note that the target product is nucleophilic and can react further if conditions are unchecked.[2]

Optimized Protocols

Protocol A: The pH-Controlled Alkylation (Recommended)

Direct reaction of N-methylbutylamine with 2-chloroethanol.[1][2]

The Logic: 2-Chloroethanol generates HCl upon reaction.[1][2] If the amine neutralizes this HCl, it becomes protonated (ammonium salt) and unreactive, stalling the reaction.[2] If you add all the base at once, you trigger O-alkylation.[1][2] The solution is stepwise base addition.

Step-by-Step Procedure:

  • Setup: Charge a 3-neck flask with N-methylbutylamine (1.0 equiv) and water (1 mL per mmol amine). Heat to 50°C .

  • Addition: Add 2-chloroethanol (1.1 equiv) dropwise over 30 minutes.

  • The pH Stat Method (CRITICAL):

    • Monitor pH continuously.[1][2]

    • As the reaction proceeds, pH will drop.[2][3]

    • Add 30% NaOH solution dropwise only to maintain pH between 9.5 and 10.5 .[1][2]

    • Why? pH < 9 protonates the amine (stops reaction).[1][2] pH > 11 promotes hydrolysis of chloroethanol and O-alkylation.[1][2]

  • Completion: Stir at 60°C for 4 hours.

  • Workup: Cool to room temperature. Saturate the aqueous phase with solid NaCl (Salting out).[1][2] Extract with Dichloromethane (DCM) x3.[1][2]

Protocol B: The Modified Eschweiler-Clarke

Methylation of 2-(butylamino)ethanol.[1][2]

The Logic: This reaction uses formic acid as a hydride source to reduce the imine intermediate formed by formaldehyde.[1][2] It is self-limiting to the tertiary amine, preventing quaternization.[1][2]

Step-by-Step Procedure:

  • Setup: Mix 2-(butylamino)ethanol (1.0 equiv) and Formic acid (98%, 2.5 equiv) in a round-bottom flask. Caution: Exothermic.[1]

  • Addition: Add Formaldehyde (37% aq., 1.2 equiv) .

  • Reflux: Heat to reflux (approx. 90-100°C) for 12-18 hours. CO₂ evolution indicates reaction progress.[1][2]

  • Quench: Cool to RT. Add HCl (4M) to ensure complete hydrolysis of any intermediates.[1][2]

  • Basification: Basify to pH 14 with NaOH pellets (cooling in ice bath).

  • Isolation: The product will likely oil out as a top layer.[1][2] Separate and extract the aqueous layer with ether.[1][2]

Troubleshooting & FAQ

Use the logic flow below to diagnose your specific yield issue.

Troubleshooting Problem Start: Low Yield Observed CheckAnalysis Analyze Crude Mixture (GC/NMR) Problem->CheckAnalysis Result1 Result: Unreacted Starting Material CheckAnalysis->Result1 Result2 Result: High Impurities (Quats/Ethers) CheckAnalysis->Result2 Result3 Result: Clean Crude, Low Mass Recovery CheckAnalysis->Result3 Fix1 Action: Check pH during reaction. If pH < 9, amine is protonated. Increase base or temp. Result1->Fix1 Fix2 Action: Reduce Reagent Excess. Lower Temp (<60°C). Switch to Route B. Result2->Fix2 Fix3 Action: Extraction Failure. Saturate aq. layer with NaCl. Ensure pH > 12 before extraction. Result3->Fix3

Figure 2: Diagnostic decision tree for yield improvement.

Frequently Asked Questions

Q: My product is water-white initially but turns yellow overnight. Is it degrading? A: Amines oxidize easily.[1][2] The yellow color is likely trace N-oxide formation or oxidation of impurities.[1][2] Store under nitrogen or argon in amber glass. This rarely affects chemical performance but indicates air exposure.[1][2]

Q: I am using Route A (Chloroethanol) and see a large "solvent" peak in GC that isn't my product. A: This is likely ethylene glycol .[1][2] If your pH drifts too high (>11) or temperature is too high, the hydroxide ion attacks the 2-chloroethanol directly (hydrolysis) instead of the amine attacking it.[1][2] Solution: Tighter pH control (9.5-10.5) and slower addition of chloroethanol.[1][2]

Q: Can I distill this at atmospheric pressure? A: No. The boiling point is ~180°C. Prolonged heating at this temperature will cause degradation and discoloration.[1][2] Vacuum distillation (e.g., <10 mmHg) is mandatory.[1][2]

Purification: The Hidden Yield Saver

The most common reason for "low yield" with this molecule is not poor synthesis, but poor isolation.[2] this compound is amphiphilic and loves water.[1][2]

The "Salting Out" Protocol:

  • Basify: Ensure the aqueous reaction mixture is at pH > 12 . At pH 10, ~50% of your product is still protonated (water-soluble).[1][2] You need it fully deprotonated.[1][2]

  • Saturate: Add solid NaCl until no more dissolves. This disrupts the hydration sphere of the amine, forcing it into the organic phase.[2]

  • Solvent Choice: Do not use Ethyl Acetate (it hydrolyzes at high pH).[1][2] Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1][2]

  • Multiple Extractions: Do 4 extractions with smaller volumes rather than 1 large extraction.

References

  • PubChem. (n.d.).[1][2] Compound Summary: this compound (CID 237041).[1][2] National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link][1][2]

  • Google Patents. (n.d.).[1][2] Process for purification of methyl amines (US2061889A).[1][2] Retrieved January 29, 2026, from [1][2]

Sources

Technical Support Center: Safe Disposal of 2-(N-Methyl-N-butylamino)ethanol

[1][2]

Ticket System Status: [ONLINE] Operator: Senior Application Scientist (EHS & Process Chemistry Division) Subject: Waste Management Protocol for CAS 4744-47-2 Reference ID: TS-CHEM-8968[1][2]

Mission Statement

You have reached the Technical Support Center. This guide addresses the specific handling, segregation, and disposal requirements for 2-(N-Methyl-N-butylamino)ethanol (also known as N-Butyl-N-methylethanolamine).[1][2]

Warning: This compound is not merely a solvent waste; it is a corrosive tertiary amine with specific reactivity hazards, particularly regarding nitrosamine formation —a critical concern in pharmaceutical development.

Module 1: Chemical Identity & Hazard Profile

Before attempting disposal, verify your waste stream against these physical and chemical benchmarks.

PropertySpecificationCritical Hazard Implication
Chemical Name This compoundTertiary Amine Structure
CAS Number 4744-47-2Verification Key
Flash Point ~74°C (165°F)Combustible (Class IIIA).[1][2] Do not incinerate in-house.
pH (10% aq) > 11.5Corrosive (D002) .[1][2] Causes severe skin/eye burns.[3][4][5][6]
Reactivity Strong BaseExothermic reaction with acids; incompatible with oxidizers.[1][2]
Toxicity Acute Tox. 4Harmful if swallowed or absorbed through skin.[1][2][6]

Module 2: Troubleshooting Tickets (Q&A)

Ticket #001: Immediate Spill Response

User Question: "I have spilled approximately 50mL of pure this compound inside the fume hood. It is viscous and spreading.[4] Can I just wipe it up with paper towels?"

Technical Response: STOP. Do NOT use standard paper towels immediately. This compound is corrosive (Category 1B) and can cause rapid tissue damage. Cellulose (paper) can also degrade or heat up significantly when in contact with strong undiluted bases.

Correct Protocol:

  • Isolate: Close the hood sash. Alert nearby personnel.

  • PPE Upgrade: Standard nitrile gloves may degrade. Double-glove or use Butyl Rubber or Viton gloves if available. Wear a face shield if outside the hood.

  • Neutralize First: You must lower the pH before physical removal to prevent corrosion of waste bags.

    • Apply a weak acid neutralizer (e.g., Citric Acid powder or a commercial "Base Spill Kit").

    • Why? Using a strong acid (like HCl) will generate violent heat and fumes (exothermic neutralization).

  • Absorb: Once the pH is between 6–9 (check with litmus paper), absorb the residue with an inert material like vermiculite or dry sand .

  • Disposal: Scoop into a wide-mouth HDPE jar. Label as "Hazardous Waste: Debris contaminated with Corrosive Amines."

Ticket #002: Waste Segregation & Nitrosamine Risks

User Question: "We are running a nitrosation reaction in the lab. Can I dump the amine waste into the same carboy as the sodium nitrite waste?"

Technical Response: ABSOLUTELY NOT. This is a critical safety violation in drug development contexts.

The Mechanism (Why): this compound is a tertiary amine .[1][2] Under acidic conditions (often found in mixed waste streams), tertiary amines can undergo dealkylative nitrosation in the presence of nitrosating agents (like Sodium Nitrite, Nitrous Acid, or NOx gases).[2]

  • Result: Formation of N-nitroso compounds (e.g., N-nitrosomethylethylamine analogs), which are potent carcinogens and strictly regulated (mutagenic impurities).[2]

Segregation Rule:

  • Stream A (Amine Waste): this compound + Organic Solvents.[1][2]

  • Stream B (Oxidizer/Nitrite Waste): Nitrites, Nitrates, Peroxides.

  • Stream C (Acid Waste): Strong acids (keep separate to prevent heat generation).

Ticket #003: Regulatory Coding (RCRA)

User Question: "I am filling out the hazardous waste tag for the EHS pickup. What EPA codes apply to this substance? Is it P-listed?"

Technical Response: This substance is not specifically P-listed or U-listed by the EPA. However, it is a Characteristic Hazardous Waste .

Required Codes:

  • D002 (Corrosivity): Due to high pH (>12.5 in concentrated form) and ability to corrode steel/tissue.

  • D001 (Ignitability): Only if the waste mixture has a flash point <60°C (e.g., if mixed with Acetonitrile or Methanol). If pure, it is Class IIIA Combustible, but many waste vendors default to D001 for organic liquids to ensure incineration.

Labeling Text:

"Waste this compound. Corrosive, Combustible.[4][5] High pH Basic Organic."

Module 3: Visual Workflows

Workflow 1: Waste Stream Decision Logic

Use this logic tree to prevent dangerous incompatibilities.

WasteSegregationStartWaste Generation:This compoundCheckMixIs it mixed withother chemicals?Start->CheckMixCheckOxidizerDoes mixture containNitrites, Nitrates, or Oxidizers?CheckMix->CheckOxidizerYesSafeStreamStandard BasicOrganic Waste StreamCheckMix->SafeStreamNo (Pure)CheckAcidDoes mixture containStrong Acids?CheckOxidizer->CheckAcidNoRiskNitroCRITICAL RISK:Nitrosamine FormationCheckOxidizer->RiskNitroYesRiskHeatRISK: Exothermic Reaction& Fume GenerationCheckAcid->RiskHeatYesCheckAcid->SafeStreamNo (Solvents only)SegregateOxSEGREGATE IMMEDIATELYDo not mix streamsRiskNitro->SegregateOxNeutralizeSlowNeutralize slowly inIce Bath or SegregateRiskHeat->NeutralizeSlow

Caption: Decision logic for segregating amine waste to prevent carcinogenic nitrosamine formation and exothermic events.

Workflow 2: Spill Cleanup Protocol

Follow this sequence for spills >10mL.

SpillResponseStep11. Evacuate/Isolate(Sash Down)Step22. PPE Check(Butyl/Viton Gloves)Step1->Step2Step33. Neutralize(Citric Acid/Spill Kit)Step2->Step3Step44. Verify pH(Target pH 6-9)Step3->Step4Step4->Step3pH > 9Step55. Absorb(Vermiculite/Sand)Step4->Step5pH OKStep66. Package(HDPE Container + Label)Step5->Step6

Caption: Step-by-step containment and neutralization workflow for corrosive amine spills.

Module 4: HPLC & Instrument Waste Specifics

Scenario: You are using this compound as a mobile phase modifier in Reverse Phase HPLC.

  • Line Clogging: This amine can form carbonate salts if left exposed to air (CO2 absorption).

    • Solution: Always cap waste containers. Flush lines with 50:50 Methanol/Water after use, before shutting down the system.

  • Precipitation: If your method switches to a high-buffer acidic mobile phase, the amine may precipitate as a salt.

    • Disposal: Ensure the HPLC waste line feeds into a "Basic Organic" carboy. Do not plumb it into the same manifold as "Acidic Aqueous" waste.

References

  • PubChem. (n.d.). 2-(Butyl(methyl)amino)ethanol Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link](Note: Link directs to the methylaminoethanol analog family for structural property verification).[2]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 29, 2026, from [Link]

preventing oxidation of 2-(N-Methyl-N-butylamino)ethanol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fine Chemical Stability & Storage Subject: 2-(N-Methyl-N-butylamino)ethanol (MBE) Preservation Guide Ticket ID: #MBE-OX-PREV-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering stability issues with This compound (MBE) . As a tertiary amino-alcohol, this molecule presents a dual-threat degradation profile: it is susceptible to N-oxidation (forming N-oxides) and is highly hygroscopic (absorbing atmospheric moisture).

This guide replaces generic storage advice with a mechanistic troubleshooting protocol. Our goal is to stop the formation of the N-oxide impurity (


) and prevent hydrolytic degradation.

Module 1: The Mechanism of Degradation

Q: Why is my clear MBE turning yellow/brown during storage?

A: The yellowing is a hallmark of oxidative degradation, specifically the formation of N-oxides and subsequent radical decomposition products.

Unlike primary or secondary amines, your molecule is a tertiary amine . It possesses a lone pair of electrons on the nitrogen atom that is chemically "hungry" for oxygen. When exposed to air—especially in the presence of trace metals or light—this lone pair attacks oxygen species, forming an Amine N-Oxide .

While N-oxides are often colorless, they are thermally unstable. Their breakdown products (via Cope elimination or radical rearrangements) create conjugated systems (enamines/imines) that absorb blue light, resulting in the yellow/brown appearance [1, 5].

The Oxidation Pathway: The following diagram illustrates the specific vulnerability of the nitrogen lone pair in your molecule.

MBE_Oxidation MBE This compound (Tertiary Amine) Intermediate Radical Cation / Transition State MBE->Intermediate e- Transfer (Lone Pair) Oxygen Atmospheric O2 / Peroxides Oxygen->Intermediate NOxide Amine N-Oxide (Primary Impurity) Intermediate->NOxide Oxidation Yellowing Conjugated Impurities (Yellow/Brown Color) NOxide->Yellowing Thermal Decomposition (Cope Elimination)

Figure 1: Mechanistic pathway of MBE degradation from clear amine to yellowed impurities.

Module 2: The "Inert Barrier" Storage Protocol

Q: How do I physically stop this reaction?

A: You must starve the reaction of its two fuels: Oxygen and Water . Standard capping is insufficient because polyethylene (PE) caps are permeable to oxygen over months.

The Protocol: Follow this strict "Inert Barrier" workflow for any long-term storage (>1 week).

StepActionTechnical Rationale
1 Argon Sparge Argon is heavier than air (unlike Nitrogen). It forms a "blanket" directly on the liquid surface, displacing lighter oxygen molecules [3].
2 Parafilm is NOT Enough Parafilm is permeable to oxygen. Use Teflon (PTFE) tape on threads before capping to create a compression seal.
3 Secondary Containment Place the sealed bottle inside a secondary jar containing a sachet of Activated Carbon (scavenges organics) and Silica Gel (scavenges moisture).
4 Darkness Store in amber glass. UV light photo-catalyzes the radical formation at the nitrogen center [2].

Storage Decision Tree:

Storage_Protocol Start MBE Sample Received Open Has the bottle been opened? Start->Open Original Keep Original Seal Store at 4°C Dark Open->Original No Sparge Sparge with Dry Argon (5 mins at low flow) Open->Sparge Yes Seal Apply PTFE Tape to Threads Cap Tightly Sparge->Seal Desiccator Place in Desiccator (Protect from Moisture) Seal->Desiccator

Figure 2: Decision logic for handling MBE to prevent moisture uptake and oxidation.

Module 3: Chemical Stabilization & Troubleshooting

Q: Can I add an antioxidant to the bottle?

A: Yes, but only if it does not interfere with your downstream application. The industry standard for stabilizing aliphatic amines is BHT (Butylated hydroxytoluene) .

Stabilizer Recommendations:

StabilizerConcentrationMechanismBest For
BHT 100 - 500 ppmRadical Scavenger (H-atom donor)Long-term storage; prevents yellowing.
Vitamin E (Tocopherol) 100 - 200 ppmRadical ScavengerBiological/Pharma applications where BHT is undesirable.
Activated Molecular Sieves (4Å) 5% w/wMoisture ScavengerRemoving water that catalyzes hydrolysis.

Q: My sample is already yellow. Can I save it? A:

  • Distillation: This is the only reliable method to recover high-purity MBE. The N-oxide is non-volatile (salt-like character) and will remain in the pot residue. Distill under reduced pressure (vacuum) to avoid thermal decomposition [4].

  • Filtration: If the impurity is particulate (rare), filter through a 0.2 µm PTFE membrane.

  • Do NOT use: Silica columns often degrade amino alcohols due to strong binding (hydrogen bonding) between the amine/alcohol and silanols.

Module 4: Quality Control (The "Self-Check")

Q: How do I prove my MBE is still good before starting a synthesis?

A: Do not rely on color alone. Use these analytical checkpoints:

  • The "Fizz" Test (Simple): Add a drop of MBE to water. It should dissolve strictly exothermically. If it is cloudy or effervesces, you have significant carbonate formation (from CO2 absorption) or hydrolysis products.

  • GC-MS (Definitive):

    • Target: Look for the parent ion (M+) at 131 m/z.

    • Impurity: The N-oxide is thermally unstable in GC injectors and may decompose back to the amine or to an enamine (M-2 or M-18 peaks).

    • Solution: Use HPLC or NMR for detecting N-oxides reliably. In 1H-NMR, the N-methyl peak will shift downfield (deshielded) if oxidized [1].

References

  • PubChem. (2021).[1] this compound Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Butylamino)ethanol (Analogous handling data). Merck KGaA. Link

  • Chemistry LibreTexts. (2021). Oxidation of Amines. Link

  • Cai, X., et al. (2012).[2] Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry. Link

  • ChemicalBook. (2023). 2-(Butylamino)ethanol Properties and Stability. Link

Sources

troubleshooting emulsion formation with 2-(N-Methyl-N-butylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Emulsion Formation & Phase Separation Anomalies

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Group Status: Open Priority: High[1][2]

Executive Summary: The "Hidden Surfactant" Profile

You are likely encountering persistent emulsions ("rag layers") or phase instability because 2-(N-Methyl-N-butylamino)ethanol (MABE) is not just a reagent; it is an amphiphile.[1][2][3]

Unlike simpler amino alcohols (e.g., ethanolamine), MABE possesses a hydrophobic butyl chain balanced against a hydrophilic amino-alcohol head .[1][2][3] This structure effectively mimics a surfactant, with an estimated Hydrophilic-Lipophilic Balance (HLB) that lands in the "wetting agent" zone.[1][2][3]

When MABE accumulates at a liquid-liquid interface, it lowers interfacial tension, stabilizing droplets that would otherwise coalesce.[1][2][3] This guide provides the causal logic and field-proven protocols to disrupt this mechanism.

Part 1: The Science of the Interface (Root Cause Analysis)[1]

To troubleshoot effectively, you must understand the molecular behavior of MABE at the interface.[3]

1. The pH-Dependent Amphiphilicity

MABE is a tertiary amine.[1][2][3] Its surfactant capability is entirely dependent on the pH of your system relative to its pKa (approx.[3] 9.5–10.0).[1][2][3]

  • At Neutral pH (~pH 7-9): A significant fraction of MABE exists in equilibrium between protonated (cationic) and neutral forms.[2][3] This is the "Danger Zone." The neutral form inserts its butyl tail into the organic phase, while the amine head interacts with the aqueous phase, forming a rigid interfacial film.[3]

  • At Low pH (< 4.0): The amine is fully protonated (

    
    ).[1][2][3] The molecule becomes highly water-soluble and cationic, losing its ability to stabilize the organic interface.[1]
    
  • At High pH (> 12.0): The amine is fully deprotonated (neutral).[1][2][3] While less soluble in water, it loses the ionic head-group repulsion that often stabilizes emulsions, allowing for easier extraction into organic solvents like DCM.[1][2][3]

2. The Density Trap

MABE has a specific gravity of ~0.89 g/mL .[3]

  • Issue: If you are extracting with solvents of similar density (e.g., Ethyl Acetate ~0.90 g/mL or Toluene ~0.87 g/mL), the phase density differential (

    
    ) is near zero.[1][2][3] MABE acts as a bridge, locking the phases together.[3]
    
Part 2: Troubleshooting Protocols (LLE Context)

User Scenario: I am performing a work-up/extraction, and a persistent rag layer has formed.

Protocol A: The "pH Swing" Demulsification

Use this when the product is stable at extreme pH levels.[1]

  • Diagnosis: Measure the pH of the aqueous layer.[3] If it is between 7.0 and 10.5 , you are in the surfactant window.[1][3]

  • Action (Option 1 - Acid Shift):

    • Add 1M HCl dropwise with gentle agitation until aqueous pH < 3.0 .

    • Mechanism:[1][2][3] Protonates MABE (

      
      ), forcing it entirely into the aqueous phase and breaking the interfacial film.[1][3]
      
  • Action (Option 2 - Base Shift):

    • Add 2M NaOH until aqueous pH > 12.0 .[1][2][3]

    • Mechanism:[1][2][3] Deprotonates MABE.[1][2][3] While MABE becomes more organic-soluble, the high ionic strength of the caustic solution often "salts out" the organic phase.

  • Verification: Allow to settle for 5 minutes. The interface should sharpen.

Protocol B: The "Density Override" (For Neutral pH)

Use this when pH adjustment is forbidden due to product sensitivity.[1][2]

  • Diagnosis:

    
     is insufficient (e.g., EtOAc/Water system).[1][2][3]
    
  • Action: Add a high-density "chaser" solvent.[1][2][3]

    • Add Dichloromethane (DCM,

      
      )  or Chloroform (
      
      
      
      )
      to the organic phase.[1][2][3]
    • Target: Increase organic phase density to > 1.10 g/mL.

  • Secondary Action: Saturate the aqueous phase with NaCl (Brine).

    • Mechanism:[1][2][3] Increases aqueous density to > 1.15 g/mL and reduces the solubility of organics in water (Salting-out effect).[1][2][3]

Part 3: Visualization of Logic Flow

The following decision tree illustrates the troubleshooting workflow for MABE-induced emulsions.

MABE_Troubleshooting Start Start: Emulsion Detected (Rag Layer) Check_pH Step 1: Check Aqueous pH Start->Check_pH Is_Danger_Zone Is pH 7.0 - 10.5? Check_pH->Is_Danger_Zone Product_Stability Step 2: Check Product pH Stability Is_Danger_Zone->Product_Stability Yes (Surfactant Zone) Density_Check Step 3: Check Solvent Density Is_Danger_Zone->Density_Check No (Safe Zone) Acid_Route Protocol A1: Acidify (pH < 3) (Protonate MABE) Product_Stability->Acid_Route Stable in Acid Base_Route Protocol A2: Basify (pH > 12) (Deprotonate MABE) Product_Stability->Base_Route Stable in Base Product_Stability->Density_Check pH Sensitive Add_DCM Protocol B: Add DCM/CHCl3 (Increase Delta Rho) Density_Check->Add_DCM Organic Density ~1.0 Add_Brine Protocol C: Add Brine (NaCl) (Salting Out) Density_Check->Add_Brine Density OK, still cloudy

Caption: Decision matrix for breaking MABE-stabilized emulsions based on pH sensitivity and solvent density.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does MABE cause worse emulsions than Ethanolamine or Diethanolamine? A: It comes down to the Hydrophobic Effect .[3] Standard ethanolamines have short alkyl chains (ethyl groups).[1][2][3] MABE has a butyl group (C4).[2][3] This increases its lipophilicity significantly (LogP increases), allowing it to align more effectively at the oil-water interface, functioning like a "soap" rather than just a solute.[1][2][3]

Q2: I cannot change the pH. How do I filter this emulsion? A: Do not use standard paper filters; they will clog immediately.[1][2][3]

  • Method: Use a Celite 545 pad over a sintered glass frit.[1][2][3]

  • Protocol: Wet the Celite with the organic solvent first.[3] Pour the emulsion through.[3][4] The Celite acts as a coalescing media—the water will be retained or slowed, while the organic phase passes through.[3]

Q3: Can I use MABE as a stabilizer in a formulation intentionally? A: Yes, but you must match the HLB.[1][3]

  • If you are formulating an Oil-in-Water (O/W) emulsion, MABE alone is likely too lipophilic (low HLB).[1][2][3] You will need a high-HLB co-surfactant (e.g., Tween 80) to stabilize the system.[1][2][3]

  • If you see "creaming" (oil rising), your droplet size is too large.[1][2][3] Increase shear force or add a co-solvent like Ethanol (5-10%) to reduce interfacial tension further.[1][2][3]

Part 5: Quantitative Data Summary

Table 1: Physicochemical Properties Relevant to Extraction

PropertyValueImplication for Troubleshooting
Molecular Weight 131.22 g/mol Small molecule; diffuses quickly to interface.[1][2][3]
Density 0.891 g/mLFloats on water; similar to EtOAc/Toluene (Risk of phase inversion).[1][2][3]
pKa (Amine) ~9.8 (Est.)pH 8-11 is the "Emulsion Danger Zone".
LogP ~0.6 - 0.8Amphiphilic.[1][2][3] Higher than MEA (LogP -1.3).[1][2][3]
Boiling Point 198-200 °CDifficult to remove by rotovap; requires high vacuum or acid wash removal.[1][2][3]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237041, this compound.[1][2][3] Retrieved from [Link][1][2][3]

  • Spectro Scientific (2018). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.[1][2][3] AZoM.[1][2][3] Retrieved from [Link]

  • LCGC International (2013). Tips for Troubleshooting Liquid–Liquid Extractions. Chromatography Online.[1][2][3] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(N-Methyl-N-butylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Penetrator" Risk

2-(N-Methyl-N-butylamino)ethanol (CAS: 2893-48-3), often referred to as BMEA or N-Butyl-N-methylethanolamine , presents a dual-hazard profile that often catches researchers off guard.[1] As a tertiary amino alcohol, it combines the corrosivity of a strong base with the solvent properties of an alcohol.

Crucial Warning: The presence of the butyl chain significantly increases this molecule's lipophilicity compared to simpler ethanolamines (like MEA or DEA).[1] This allows it to defat skin and penetrate the dermal barrier rapidly, carrying its corrosive alkalinity deep into tissue before pain is felt. Standard lab nitrile gloves are often insufficient for prolonged contact.

This guide provides a self-validating safety protocol designed to eliminate exposure risks during synthesis, extraction, or formulation workflows.

Part 1: Hazard Mechanism & Risk Assessment

To select the right PPE, you must understand the "Why."

PropertyValue/DescriptionOperational Implication
GHS Classification Skin Corr.[1][2][3][4][5] 1B (H314) , Flam.[1] Liq. 3 (H226)Causes irreversible tissue damage.[1] Vapors can be flammable if heated.[1][2]
pH (10% aq) > 11.5 (Strong Base)Immediate saponification of skin lipids upon contact.[1]
Molecular Weight ~131.22 g/mol Small enough to permeate standard glove pores over time.[1]
Structure Tertiary Amine + Butyl GroupSurfactant Effect: The butyl tail aids penetration through the skin's stratum corneum, accelerating systemic toxicity.
The "Breakthrough" Reality

Many researchers assume a 4 mil nitrile glove is a universal shield.[1] For amino alcohols with butyl chains:

  • Degradation: The amine attacks the cross-links in nitrile rubber.[1]

  • Permeation: The solvent nature allows the molecule to migrate through the glove matrix without visible physical changes to the glove.

Part 2: PPE Selection Matrix

This matrix moves beyond "compliance" to "protection."[1][3][4][5][6]

Tier 1: Analytical / Small Scale (< 10 mL)

For pipetting, HPLC prep, or sealed vial handling.[1]

  • Hands: Double-Gloving Strategy.

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.[1]

    • Protocol: Change outer gloves every 30 minutes or immediately upon any splash.[1]

  • Eyes: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient due to vapor irritation risks.

  • Body: Standard Lab Coat (Cotton/Poly blend is acceptable, provided it is buttoned).[1]

Tier 2: Preparative / Bulk Handling (> 10 mL)

For synthesis, reactor charging, or waste consolidation.[1]

  • Hands (Immersion Protection): Butyl Rubber or Laminate (Silver Shield/4H) .[1]

    • Why: Butyl rubber offers the highest permeation resistance to amines and ketones. Laminate gloves are chemically impervious but offer poor dexterity (wear nitrile over them for grip).[1]

  • Eyes & Face: Chemical Splash Goggles PLUS a Face Shield (8-inch minimum).[1]

  • Respiratory:

    • If working outside a fume hood: Half-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) .[1]

    • Note: Amine vapors have a low odor threshold but cause olfactory fatigue (you stop smelling them even as concentrations rise).[1]

Part 3: Visualization of Safety Logic

Workflow: PPE Decision Tree

PPE_Decision_Tree Start Start: Handling this compound Assess_Vol Assess Volume & Activity Start->Assess_Vol Small_Vol < 10 mL (Pipetting/Analysis) Assess_Vol->Small_Vol Large_Vol > 10 mL or Heating (Synthesis/Pouring) Assess_Vol->Large_Vol Risk_Splash Splash Risk Only Small_Vol->Risk_Splash Risk_Vapor Vapor/Aerosol Risk Large_Vol->Risk_Vapor PPE_Tier1 TIER 1 PPE: Double Nitrile Gloves Splash Goggles Fume Hood Risk_Splash->PPE_Tier1 Standard Protocol PPE_Tier2 TIER 2 PPE: Butyl Rubber Gloves Face Shield + Goggles Respirator (if no Hood) Risk_Vapor->PPE_Tier2 Enhanced Protection

Figure 1: Decision logic for selecting appropriate protective equipment based on volume and process risk.[1]

Part 4: Operational Protocol (The "Closed Loop")

This protocol uses a Self-Validating System : Each step includes a check to ensure safety before proceeding.[1]

Step 1: Pre-Operation Check
  • Glove Inflation Test: Take your Butyl or Nitrile gloves.[1] Roll the cuff to trap air and squeeze.

    • Pass: Glove remains inflated.[1]

    • Fail: Air leaks (micro-punctures).[1] Discard immediately.

  • Neutralizer Prep: Have a spill kit ready containing Vermiculite (or clay absorbent) and a weak acid neutralizer (Citric Acid powder is preferred over liquid acids to prevent splashing).[1]

Step 2: Active Handling
  • The "Clean Hand / Dirty Hand" Rule:

    • Designate your non-dominant hand as "Clean" (touches hood sash, notebook, pen).[1]

    • Designate dominant hand as "Dirty" (touches chemical bottle, pipettes).[1]

    • Validation: If you see a glove mark on your notebook, the system has failed.[1]

  • Vapor Management:

    • Always handle open containers at least 6 inches inside the fume hood sash.[1]

    • Validation: Tape a small strip of tissue paper to the sash bottom. If it is not pulled inward, airflow is insufficient.[1]

Step 3: Waste Disposal (Critical)

NEVER mix amino alcohols with oxidizing acids (Nitric, Perchloric) or acid chlorides.[1] The reaction is violent and exothermic.

  • Segregation: Dispose of in a container marked "Basic Organic Waste" .

  • Rinsing: Triple rinse empty glassware with water before adding acetone/solvents.[1] Amine residues can react with acetone over time to form imines/enamines, potentially discoloring waste or causing slow heat evolution.[1]

Part 5: Emergency Response

Scenario: Skin Contact
  • Immediate Action: Do not wipe. Wiping drives the chemical deeper.[1]

  • Flush: Move immediately to the sink/shower.[1] Flush with tepid water for 15 minutes minimum .

  • Soap: Use a non-abrasive soap (like soft liquid soap) to help emulsify the lipophilic butyl chain.[1]

  • Medical: Seek evaluation. Amine burns can have a "lag time"—looking red initially but turning necrotic hours later.[1]

Scenario: Spill (> 50 mL)
  • Evacuate: Vapor pressure will rise quickly.[1]

  • Isolate: Close lab doors.

  • Absorb: Do NOT pour acid directly onto the spill (exothermic mist risk).[1]

    • Cover with Vermiculite/Sand.[1]

    • Scoop into a plastic bucket.

    • Then treat the solid waste as hazardous.[1]

References

  • PubChem. (n.d.).[1] 2-[Butyl(methyl)amino]ethanol (Compound).[1][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 2-(N-butyl-N-methylamino)ethanol.[1][7] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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2-(N-Methyl-N-butylamino)ethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.